Pico145
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHEJGMSOBHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Pico145?
An in-depth guide to the mechanism of action of Pico145, a potent and selective inhibitor of TRPC1/4/5 channels, designed for researchers and drug development professionals.
Executive Summary
Core Mechanism of Action
This compound functions as a direct, potent, and subtype-selective antagonist of TRPC1/4/5 channels.[6] Its mechanism does not rely on interfering with intracellular signaling cascades but rather on a direct interaction with the channel protein itself.[3]
2.1 Molecular Target and Binding Site
The primary molecular targets of this compound are the cation channels formed by TRPC1, TRPC4, and TRPC5 proteins.[1] These proteins assemble into tetramers to form functional channels, which can be homomeric (e.g., TRPC4 or TRPC5) or heteromeric (e.g., TRPC1/4 or TRPC1/5).[5][9]
-
Extracellular Accessibility: The binding site is accessible from the extracellular side of the membrane or via the external leaflet of the lipid bilayer. This is supported by excised outside-out patch-clamp experiments which show that this compound can inhibit channel activity when applied to the outer membrane surface.[3]
2.2 Inhibition of Channel Gating
By occupying this critical site, this compound stabilizes the channel in a closed or non-conducting conformation, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that is normally mediated by these channels upon activation.[3][4] The inhibition is potent against channels activated by various stimuli, including the powerful synthetic activator (-)-Englerin A and the physiological agonist Sphingosine-1-Phosphate (S1P).[3][7]
Caption: this compound signaling pathway.
Quantitative Data: Potency and Selectivity
This compound is notable for its picomolar potency, which varies depending on the specific subunit composition of the TRPC channel. It is most potent against heteromeric TRPC4-TRPC1 channels and least potent against homomeric TRPC5 channels.[5][6]
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels
| Channel Subtype | Activation Method | IC₅₀ Value (pM) | Reference(s) |
|---|---|---|---|
| Homomeric Channels | |||
| TRPC4 | (-)-Englerin A | 349 | [3][7] |
| TRPC5 | (-)-Englerin A | 1300 | [3][6][7] |
| Heteromeric Channels | |||
| TRPC4-TRPC1 Concatemer | (-)-Englerin A | 33 | [2][6] |
| TRPC5-TRPC1 Concatemer | (-)-Englerin A | 199 | [2][3][7] |
| TRPC4-TRPC1 Concatemer | Sphingosine-1-Phosphate (S1P) | 11 | [7] |
| Endogenous Channels | |||
| TRPC1:C4 (A498 cells) | (-)-Englerin A | 49 | [3] |
| Electrophysiology |
| Whole-Cell Current | (-)-Englerin A | 42 |[5][6] |
Table 2: Selectivity Profile of this compound
| Channel / Target | Concentration Tested | Effect Observed | Reference(s) |
|---|---|---|---|
| TRPC3 | 100 nM | No effect | [3][6][7] |
| TRPC6 | 100 nM | No effect | [3][6][7] |
| TRPV1 | 100 nM | No effect | [3][6][7] |
| TRPV4 | 100 nM | No effect | [3][6][7] |
| TRPA1 | 100 nM | No effect | [3][6][7] |
| TRPM2 | 100 nM | No effect | [3][6][7] |
| TRPM8 | 100 nM | No effect | [3][6][7] |
| Orai1 (SOCE) | 100 nM | No effect |[3][6][7] |
Caption: Selectivity profile of this compound.
Experimental Protocols
The characterization of this compound has been achieved through several key experimental techniques.
4.1 Intracellular Ca²⁺ Measurement Assay
This assay is used to measure the effect of this compound on Ca²⁺ influx through TRPC channels in a population of cells.
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer consisting of Standard Bath Solution (SBS) supplemented with 2 µM Fura-2-AM and 0.01% Pluronic F-127. SBS composition: 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM HEPES, with pH adjusted to 7.4 using NaOH.[7]
-
Remove cell culture medium and incubate the cells with the loading buffer for 60 minutes at 37°C.[7]
-
-
Compound Incubation and Measurement:
-
Wash the cells twice with SBS to remove extracellular Fura-2-AM.[7]
-
Add SBS containing the desired concentration of this compound (or vehicle control) and incubate for 30 minutes.[7]
-
Place the plate in a fluorescence plate reader.
-
Record the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline reading, then add a channel activator (e.g., (-)-Englerin A) and continue recording to measure the change in intracellular Ca²⁺ concentration.
-
Caption: Experimental workflow for Ca²⁺ measurement.
4.2 Electrophysiology (Patch-Clamp)
Patch-clamp techniques allow for the direct measurement of ion currents through single or multiple channels in a cell membrane, providing high-resolution data on channel inhibition.
-
Whole-Cell Configuration:
-
Prepare isolated cells (e.g., from culture or freshly dissociated tissue).[10]
-
Use a glass micropipette to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Apply suction to rupture the membrane patch, gaining electrical access to the entire cell ("whole-cell" mode).
-
Voltage-clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a channel activator via the extracellular solution to elicit an inward current.
-
Perfuse the cell with a solution containing this compound to measure the degree and kinetics of current inhibition. The IC₅₀ can be determined by applying a range of this compound concentrations.[5]
-
-
Excised Outside-Out Patch:
-
After achieving a whole-cell configuration, slowly retract the pipette to pull a small patch of membrane away from the cell. The extracellular surface of this membrane patch will face outwards into the bath solution.
-
This configuration is ideal for testing compounds that act on the extracellular side of the channel, as it isolates the channel from intracellular factors.[3]
-
Apply agonists and this compound directly to the patch to confirm a direct effect on the channel.[3]
-
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Pico145: A Technical Guide to its Effects on Intracellular Calcium Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pico145 (also known as Zerencotrep or HC-608), a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. We will explore its mechanism of action, its profound effects on intracellular calcium signaling, and the experimental protocols used to characterize its activity, providing a core resource for professionals in pharmacology and drug development.
Introduction to this compound
This compound is a xanthine (B1682287) derivative that has emerged as a critical chemical probe for studying the roles of TRPC1/4/5 channels.[1][2][3] These channels are non-selective, calcium-permeable cation channels involved in a multitude of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease.[1][4][5] The exceptional potency and selectivity of this compound, with inhibitory constants reaching the picomolar range, distinguish it from previously available pharmacological tools and enable precise investigation of TRPC1/4/5 channel function.[4][6]
Molecular Mechanism of Action
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. d4-pharma.com [d4-pharma.com]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Role of Pico145 in Elucidating TRP Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play critical roles in a wide array of physiological processes, from sensory perception to cellular calcium homeostasis. Their involvement in various pathological conditions has made them attractive targets for drug discovery. Among the various subfamilies, the TRPC (Canonical) group, particularly channels containing TRPC1, TRPC4, and TRPC5 subunits, have been implicated in conditions such as anxiety, pain, cardiac remodeling, and kidney disease.[1][2] The study of these channels has been significantly advanced by the development of potent and selective pharmacological tools. Pico145 (also known as HC-608) has emerged as a powerful and highly selective inhibitor of TRPC1/4/5 channels, providing researchers with an invaluable tool to dissect their function.[3][4] This technical guide provides an in-depth overview of the use of this compound in TRP channel research, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
This compound: A Potent and Selective TRPC1/4/5 Inhibitor
This compound is a small molecule that demonstrates remarkable potency and selectivity for TRPC1/4/5 channels.[4] It exhibits inhibitory activity in the picomolar to low nanomolar range, making it orders of magnitude more potent than previously identified inhibitors.[1] Its high degree of selectivity is evidenced by its lack of significant effect on other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, as well as on store-operated Ca2+ entry mediated by Orai1.[4][5]
Mechanism of Action
Structural and functional studies have revealed that this compound exerts its inhibitory effect by binding to a conserved lipid binding site on the TRPC5 channel subunit.[6][7] In this pocket, it displaces a bound phospholipid, which is thought to be crucial for channel gating.[6][7] this compound acts as a competitive antagonist of the potent TRPC1/4/5 activator, (-)-englerin A, suggesting an overlapping or allosterically coupled binding site.[8] The potency of this compound can be influenced by the concentration of the channel activator.[3]
Data Presentation: Inhibitory Potency of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various TRPC channel subtypes under different experimental conditions.
| Channel Subtype | Activator | Assay Type | IC50 Value | Reference |
| Homomeric Channels | ||||
| TRPC4 | (-)-Englerin A | Calcium Imaging | 0.349 nM | [3] |
| TRPC5 | (-)-Englerin A | Calcium Imaging | 1.3 nM | [3] |
| TRPC4 | (-)-Englerin A | Whole-Cell Patch Clamp | 0.063 - 0.593 nM (depending on EA concentration) | [9] |
| TRPC5 | AM237 | Calcium Imaging | 2 nM | [10] |
| Heteromeric Channels | ||||
| TRPC4-TRPC1 | (-)-Englerin A | Calcium Imaging | 0.033 nM | [9] |
| TRPC5-TRPC1 | (-)-Englerin A | Calcium Imaging | 0.199 nM | [9] |
| TRPC4-TRPC1 | (-)-Englerin A | Whole-Cell Patch Clamp | 0.042 - 0.441 nM (depending on EA concentration) | [9] |
| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | Calcium Imaging | 49 pM | [11] |
| Physiological Agonist | ||||
| TRPC4-TRPC1 | Sphingosine-1-Phosphate (S1P) | Calcium Imaging | 11.2 pM | [9] |
| TRPC4-TRPC1 | Sphingosine-1-Phosphate (S1P) | Whole-Cell Patch Clamp | 12 pM (-100 mV), 30 pM (+100 mV) | [12] |
| TRPC4 (mouse ileal myocytes) | Carbachol (via muscarinic receptors) | Whole-Cell Patch Clamp | 3.1 pM | [13] |
| TRPC4 (mouse ileal myocytes) | Carbachol (via muscarinic receptors) | Calcium Imaging | 2.7 pM | [13] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study TRP channels are provided below.
Cell Culture and Transfection for TRP Channel Expression
Objective: To prepare a cellular system for studying the effects of this compound on specific TRPC channels. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous expression of many ion channels.[14]
Materials:
-
HEK293 cells[15]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[15]
-
Plasmids encoding the human TRPC channel subunits of interest (e.g., TRPC4, TRPC5, TRPC1)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Poly-D-lysine coated glass coverslips or 96-well plates[2]
Protocol:
-
Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
Transfection:
-
One day before transfection, seed the HEK293 cells onto poly-D-lysine coated glass coverslips (for patch-clamp) or 96-well plates (for calcium imaging) to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For co-expression of different subunits to form heteromeric channels, mix the corresponding plasmids in the desired ratio.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, complete DMEM.
-
Allow the cells to express the TRPC channels for 24-48 hours before proceeding with experiments.[5]
-
Calcium Imaging using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC channel activation and inhibition by this compound. Fura-2 AM is a ratiometric calcium indicator that allows for quantitative measurements of [Ca2+]i.[16]
Materials:
-
HEK293 cells expressing the TRPC channel of interest on a 96-well plate
-
Fura-2 AM (2 µM)[2]
-
Pluronic F-127 (0.01%)[2]
-
Standard Bath Solution (SBS) (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES (pH 7.4 with NaOH)[2]
-
TRPC channel activator (e.g., (-)-englerin A or Sphingosine-1-Phosphate)
-
This compound
-
Fluorescence plate reader capable of ratiometric measurements at 340/380 nm excitation and ~510 nm emission.[2]
Protocol:
-
Dye Loading:
-
This compound Incubation:
-
Add SBS containing the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for 30 minutes.[2]
-
-
Calcium Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation) for a few minutes.
-
Add the TRPC channel activator (e.g., (-)-englerin A) to the wells and continue recording the fluorescence ratio to measure the increase in [Ca2+]i.
-
The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPC channels and assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells expressing the TRPC channel of interest on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: CsCl is used to block K+ channels, and BAPTA is a calcium chelator).[5]
-
TRPC channel activator (e.g., (-)-englerin A or S1P)
-
This compound
Protocol:
-
Preparation:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[5]
-
-
Recording:
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[5]
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.[5]
-
Record a stable baseline current in the external solution.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the TRPC channel activator to induce channel opening and record the resulting current.
-
After a stable activated current is achieved, co-apply the desired concentration of this compound with the activator and record the inhibition of the current.
-
To determine the IC50, apply a range of this compound concentrations.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow for Calcium Imaging
Experimental Workflow for Whole-Cell Patch Clamp
Conclusion and Future Directions
This compound represents a landmark achievement in the development of pharmacological tools for studying TRP channels. Its exceptional potency and selectivity for TRPC1/4/5 channels have empowered researchers to more precisely investigate the roles of these channels in both normal physiology and a range of disease states. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the effective use of this compound in the laboratory.
Future research will likely focus on leveraging this compound and similar compounds to further unravel the complex biology of TRPC1/4/5 channels in vivo. Its oral bioavailability makes it suitable for preclinical studies, opening avenues for validating these channels as therapeutic targets for neurological, cardiovascular, and renal disorders.[11] The continued application of this powerful inhibitor will undoubtedly lead to new insights into TRP channel function and potentially pave the way for the development of novel therapeutics.
References
- 1. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 9. irep.iium.edu.my [irep.iium.edu.my]
- 10. Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Englerin A-sensing charged residues for transient receptor potential canonical 5 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 15. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Investigating the Physiological Role of TRPC1/4/5 with Pico145: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological roles of the Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels and the utility of the potent and selective inhibitor, Pico145, in their investigation. This document details the function of these channels in various physiological and pathophysiological contexts, presents quantitative data on the inhibitory action of this compound, and offers detailed protocols for key experimental methodologies.
Introduction to TRPC1/4/5 Channels
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are crucial for sensory physiology and are implicated in a wide range of cellular processes. The canonical TRPC subfamily, particularly the TRPC1/4/5 subgroup, forms non-selective cation channels that are permeable to Ca²⁺ and Na⁺. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) pathway.
TRPC4 and TRPC5 can form functional homomeric channels, while TRPC1 is thought to primarily form heteromeric channels with TRPC4 and TRPC5, modulating their properties.[1][2] These channels are expressed in various tissues, including the nervous system, cardiovascular system, and kidneys, and are involved in processes such as neuronal excitation, vascular tone regulation, and cell proliferation.[3][4][5] Dysregulation of TRPC1/4/5 channels has been linked to several pathological conditions, including anxiety disorders, chronic pain, cardiac hypertrophy, and certain types of cancer, making them attractive targets for therapeutic intervention.[2][6]
This compound: A Potent and Selective TRPC1/4/5 Inhibitor
This compound (also known as HC-608) is a small-molecule inhibitor that has emerged as a powerful tool for studying the function of TRPC1/4/5 channels.[7] It exhibits exceptional potency, with inhibitory concentrations (IC₅₀) in the picomolar to low nanomolar range, and high selectivity for the TRPC1/4/5 subfamily over other TRP channels and ion channels like Orai1.[6][8] this compound is believed to exert its inhibitory effect by binding to a site on the channel that is accessible from the extracellular side of the plasma membrane.[9] Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a conserved lipid binding site on TRPC5, displacing a bound phospholipid.[10] The compound is orally bioavailable, making it suitable for in vivo studies in animal models.[7]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the specific subunit composition of the TRPC1/4/5 channel and the mode of activation. The following tables summarize the reported IC₅₀ values for this compound against different human TRPC channel configurations.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Englerin A-Activated TRPC Channels
| Channel Composition | IC₅₀ (nM) | Cell Line | Reference |
| hTRPC4 | 0.349 | HEK293 | [6] |
| hTRPC5 | 1.3 | HEK293 | [6] |
| hTRPC4-TRPC1 (concatemer) | 0.033 | HEK293 | [7] |
| hTRPC5-TRPC1 (concatemer) | 0.199 | HEK293 | [7] |
| Endogenous TRPC1/4 (A498 cells) | 0.049 | A498 | [7] |
Table 2: Inhibitory Potency (IC₅₀) of this compound on TRPC Channels Activated by Sphingosine-1-Phosphate (S1P)
| Channel Composition | IC₅₀ (nM) | Cell Line | Reference |
| hTRPC4-TRPC1 (concatemer) | 0.011 | HEK293 | [6] |
Table 3: Selectivity of this compound
| Channel/Target | Effect of 100 nM this compound | Reference |
| TRPC3 | No effect | [6] |
| TRPC6 | No effect | [6] |
| TRPV1 | No effect | [6] |
| TRPV4 | No effect | [6] |
| TRPA1 | No effect | [6] |
| TRPM2 | No effect | [6] |
| TRPM8 | No effect | [6] |
| Orai1 (Store-operated Ca²⁺ entry) | No effect | [8] |
Signaling Pathways and Experimental Workflows
TRPC1/4/5 Activation Pathway
The canonical activation pathway for TRPC1/4/5 channels involves the stimulation of a Gq/11-coupled GPCR. This leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). While DAG is thought to directly modulate channel activity, IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which can also influence channel function.
Caption: Canonical Gq/11-PLC signaling pathway leading to the activation of TRPC1/4/5 channels.
Experimental Workflow for Investigating this compound Effects
A typical experimental workflow to characterize the effect of this compound on TRPC1/4/5 channels involves heterologous expression of the channels in a suitable cell line, followed by functional assays such as calcium imaging and electrophysiology.
Caption: A standard experimental workflow for studying TRPC1/4/5 channels using this compound.
Detailed Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection for the expression of TRPC channels.
-
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA encoding human TRPC1, TRPC4, or TRPC5
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates or other culture dishes
-
-
Procedure:
-
Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO₂. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In tube A, dilute the plasmid DNA (e.g., 2.5 µg total for a 6-well) in serum-free medium. b. In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for gene expression before proceeding with functional assays.
-
Intracellular Calcium Imaging with Fura-2 AM
This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Materials:
-
Transfected HEK293 cells on glass coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4
-
TRPC channel activator (e.g., Englerin A, Sphingosine-1-Phosphate)
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
-
Procedure:
-
Fura-2 AM Loading Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS containing 0.02% Pluronic F-127.
-
Cell Loading: Wash the cells once with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Baseline Measurement: Acquire baseline fluorescence intensity by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation and Inhibition: a. Apply the TRPC channel activator and record the change in the 340/380 nm fluorescence ratio. b. To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for a few minutes before adding the activator.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. The change in this ratio is proportional to the change in [Ca²⁺]i. Determine the IC₅₀ of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording whole-cell currents from transfected HEK293 cells to directly measure TRPC channel activity.
-
Materials:
-
Transfected HEK293 cells on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
TRPC channel activator
-
This compound
-
-
Procedure:
-
Pipette Preparation: Pull glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a healthy, transfected cell (often identified by co-transfection with a fluorescent marker).
-
Seal Formation: Approach the cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: a. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). b. Apply voltage ramps or steps to elicit currents and establish a baseline recording. c. Apply the TRPC channel activator to the external solution and record the resulting current. d. To test for inhibition, apply this compound to the external solution in the presence of the activator.
-
Data Analysis: Measure the amplitude of the inward and outward currents at different voltages to construct current-voltage (I-V) relationships. Calculate the percentage of inhibition by this compound at each concentration to determine the IC₅₀.
-
In Vivo Administration of this compound in a Mouse Model of Anxiety
This protocol provides a general guideline for the oral administration of this compound to mice for behavioral studies, such as those investigating anxiety. Specific doses and vehicles should be optimized based on preliminary pharmacokinetic and tolerability studies. A close analog of this compound, HC-070, has been shown to have anxiolytic effects in mice following oral administration.[7]
-
Materials:
-
Adult male mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal scale
-
Behavioral testing apparatus (e.g., elevated plus maze, open field test)
-
-
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg). b. Gently restrain the mouse by the scruff of the neck. c. Insert the gavage needle into the esophagus and slowly administer the this compound suspension or vehicle.
-
Behavioral Testing: a. Conduct behavioral tests at a predetermined time after this compound administration, based on its pharmacokinetic profile. b. For anxiety testing, common paradigms include the elevated plus maze (measuring time spent in open vs. closed arms) and the open field test (measuring time spent in the center vs. periphery).
-
Data Analysis: Analyze the behavioral data to compare the effects of this compound treatment to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
Conclusion
TRPC1/4/5 channels represent important targets for understanding and potentially treating a variety of physiological and pathological conditions. This compound, with its high potency and selectivity, is an invaluable pharmacological tool for dissecting the specific roles of these channels in cellular and systemic processes. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of TRPC1/4/5 channel biology and its therapeutic potential.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. med.nyu.edu [med.nyu.edu]
- 4. benchchem.com [benchchem.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
Pico145: A Potent and Selective Chemical Probe for TRPC1/4/5 Ion Channel Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608, has emerged as a powerful and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These ion channels are implicated in a wide range of physiological and pathophysiological processes, including epilepsy, anxiety, pain, and cardiovascular remodeling, making them attractive targets for drug discovery.[2][3] this compound's remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range, and its exceptional selectivity over other TRP channels and ion channels, establish it as an invaluable chemical probe for elucidating the function of TRPC1/4/5 channels in both health and disease.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to facilitate its effective use in ion channel research.
Mechanism of Action
This compound is a xanthine (B1682287) derivative that acts as a direct and reversible inhibitor of TRPC1/4/5 channels.[7] Structural studies have revealed that this compound binds to a conserved lipid binding site on the TRPC5 channel, where it displaces a bound phospholipid.[8] This interaction is thought to stabilize the channel in a closed conformation, thereby preventing ion influx. The potency of this compound can be influenced by the concentration of channel activators, such as (-)-englerin A, suggesting a competitive or allosteric mechanism of inhibition.[4][7]
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes.
| Channel Subtype | Activation Method | Cell Type | IC50 (nM) | Reference |
| TRPC4 (homomer) | (-)-Englerin A | HEK293 | 0.349 | [4] |
| TRPC5 (homomer) | (-)-Englerin A | HEK293 | 1.3 | [4] |
| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | HEK293 | 0.033 | [6] |
| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | HEK293 | 0.199 | [7] |
| TRPC4-TRPC1 (endogenous) | Sphingosine-1-Phosphate | A498 | 0.011 | [4] |
| TRPC4 (homomer) | Carbachol | Ileal Myocytes | 0.0031 | [9] |
Table 1: Inhibitory Potency of this compound on TRPC1/4/5 Channels
| Channel/Receptor | Concentration Tested | Effect | Reference |
| TRPC3 | 100 nM | No effect | [4] |
| TRPC6 | 100 nM | No effect | [4] |
| TRPV1 | 100 nM | No effect | [4] |
| TRPV4 | 100 nM | No effect | [4] |
| TRPA1 | 100 nM | No effect | [4] |
| TRPM2 | 100 nM | No effect | [4] |
| TRPM8 | 100 nM | No effect | [4] |
| Orai1 (Store-operated Ca2+ entry) | 100 nM | No effect | [6] |
Table 2: Selectivity Profile of this compound
Signaling Pathways
TRPC1/4/5 channels are key downstream effectors of G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[1][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC1/4/5 activation is still under investigation, it is understood to be a complex process involving both the depletion of PIP2 and the production of DAG.[1][4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording TRPC1/4/5 channel currents in HEK293 cells heterologously expressing the channel of interest.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
2. Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the desired TRPC channel subtype onto glass coverslips 24-48 hours before the experiment.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a step protocol to elicit TRPC currents.
-
Establish a stable baseline current in the absence of any agonist.
-
Activate the TRPC channels by applying an agonist such as (-)-Englerin A (e.g., 100 nM) or a GPCR agonist (e.g., carbachol, 100 µM) to the external solution.
-
Once a stable activated current is achieved, co-apply different concentrations of this compound with the agonist to determine the IC50.
Fura-2 AM Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to TRPC channel activation and inhibition.
1. Solutions and Reagents:
-
Hanks' Balanced Salt Solution (HBSS): Standard formulation, supplemented with 10 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Agonist Stock Solution: (e.g., 10 mM Carbachol in water).
2. Cell Preparation and Dye Loading:
-
Plate cells onto black-walled, clear-bottom 96-well plates 24-48 hours prior to the assay.
-
On the day of the experiment, wash the cells once with HBSS.
-
Prepare the Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.
3. Imaging and Data Acquisition:
-
Use a fluorescence microplate reader or an inverted fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
To test for inhibition, pre-incubate the cells with various concentrations of this compound for 10-20 minutes before adding the agonist.
-
Add the agonist to stimulate TRPC channel activity and record the change in the F340/F380 ratio.
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
Synthesis of this compound
This compound can be synthesized in a straightforward three-step process from commercially available starting materials, which contributes to its accessibility for the research community.[2][5] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the reported high-yield synthesis makes it a readily available tool.
Conclusion
This compound stands out as a chemical probe of exceptional quality for the study of TRPC1/4/5 ion channels. Its picomolar potency and high selectivity provide researchers with a reliable tool to dissect the intricate roles of these channels in cellular signaling and disease. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately advancing our understanding of ion channel biology and paving the way for novel therapeutic interventions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Direct modulation of TRPC ion channels by Gα proteins [frontiersin.org]
The Structure-Activity Relationship of Pico145 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608 or compound 31, has emerged as a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These ion channels are implicated in a variety of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Analysis of Inhibitory Potency
This compound exhibits remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range. Its activity is dependent on the specific subunit composition of the TRPC1/4/5 channels and the mode of channel activation. The following table summarizes the inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes.
| Channel Subtype | Activator | Assay Type | IC50 (nM) | Reference |
| TRPC4 (homomer) | (-)-Englerin A | Ca2+ influx | 0.349 | [1] |
| TRPC5 (homomer) | (-)-Englerin A | Ca2+ influx | 1.3 | [1] |
| TRPC4-TRPC1 (heteromer) | (-)-Englerin A | Ca2+ influx | 0.03 - 0.06 | [1][6] |
| TRPC5-TRPC1 (heteromer) | (-)-Englerin A | Ca2+ influx | 0.2 | [1][6] |
| TRPC4-TRPC1 (endogenous) | (-)-Englerin A | Ca2+ influx | 0.049 | [7] |
| TRPC4-TRPC1 | (-)-Englerin A or S1P | Whole-cell patch clamp | Picomolar range | [7] |
| TRPC4 (mICAT) | Carbachol/GTPγS | Whole-cell patch clamp | 0.0031 | [8] |
| Intracellular Ca2+ rise | Carbachol | Fura-2 Imaging | 0.0027 | [8] |
| TRPC5 | AM237 | Ca2+ influx | Competitively inhibits | [9][10] |
Selectivity Profile: A key feature of this compound is its high selectivity for TRPC1/4/5 channels. Studies have shown that this compound has no significant effect on other related ion channels at concentrations up to 100 nM, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, and the store-operated Ca2+ entry channel Orai1.[1][2][3][6][7]
Structure-Activity Relationship and Analogs
The xanthine (B1682287) scaffold is central to the activity of this compound and its analogs. The SAR of this chemical class reveals that minor structural modifications can dramatically alter the pharmacological effect, converting potent inhibitors into activators.
-
HC-070: A close analog of this compound that also acts as a potent inhibitor of TRPC4 and TRPC5 channels, with IC50 values of 46.0 and 9.3 nM, respectively.[5][6] It has demonstrated anxiolytic and antidepressant effects in preclinical models.[7]
-
AM237: An analog of this compound that surprisingly functions as a potent and selective activator of homomeric TRPC5 channels, with an EC50 of 15-20 nM.[5][10] However, AM237 acts as an inhibitor of TRPC4, TRPC4-C1, and TRPC5-C1 channels when activated by (-)-englerin A, with IC50 values ranging from 0.9 to 7 nM.[10] This highlights the subtle structural determinants that govern the switch between inhibition and activation.
Mechanism of Action: A Visualized Pathway
The inhibitory action of this compound on TRPC1/4/5 channels can be visualized as a direct interaction that prevents channel gating.
Caption: Proposed mechanism of this compound inhibition of TRPC1/4/5 channels.
Experimental Protocols
The characterization of this compound and its analogs relies on robust experimental methodologies to quantify their effects on ion channel function.
Intracellular Calcium Measurements
This protocol is widely used to assess the inhibitory effect of compounds on channel activity by measuring changes in intracellular calcium concentration.
Caption: Workflow for intracellular calcium measurement using Fura-2.
Standard Bath Solution (SBS) Composition:
-
135 mM NaCl
-
5 mM KCl
-
1.2 mM MgCl2
-
1.5 mM CaCl2
-
8 mM Glucose
-
10 mM HEPES
-
pH adjusted to 7.4 with NaOH
Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings provide a direct measure of ion channel currents and are considered the gold standard for characterizing channel modulators.
Caption: General workflow for whole-cell patch-clamp experiments.
Conclusion
This compound is a powerful and exquisitely selective pharmacological tool for probing the function of TRPC1/4/5 channels. The structure-activity relationships within the xanthine class of TRPC modulators, exemplified by the contrasting effects of this compound and its analog AM237, underscore the potential for fine-tuning molecular interactions to achieve desired pharmacological outcomes. The detailed protocols provided herein offer a foundation for the continued investigation and development of novel therapeutics targeting these important ion channels. The high potency and selectivity of this compound make it an invaluable probe for dissecting the physiological roles of TRPC1/4/5 channels and a promising starting point for drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent, selective, and subunit-dependent activation of TRPC5 channels by a xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Ion Channel Inhibition to Open Doors in Drug Discovery | Lab Manager [labmanager.com]
Pico145: A Deep Dive into its Impact on Neuronal Excitability
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Pico145, a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels. We delve into its mechanism of action, its quantifiable effects on these channels, and the subsequent impact on neuronal excitability. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating neurological and psychiatric disorders where TRPC1/4/5 channels play a crucial role.
Core Mechanism of Action: Inhibition of TRPC1/4/5 Channels
This compound exerts its influence on neuronal excitability by directly targeting and inhibiting the activity of TRPC1/4/5 channels. These channels are non-selective cation channels that are permeable to Ca²⁺ and play a significant role in regulating cell function by modulating cytosolic Ca²⁺ concentration and membrane voltage.[1] Overactivity of TRPC channels has been linked to a variety of diseases, making them a key target for therapeutic intervention.[2]
Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action on TRPC5 channels.
Caption: Mechanism of this compound inhibition of TRPC5 channels.
Quantitative Efficacy of this compound
This compound is distinguished by its picomolar potency and high selectivity for TRPC1/4/5 channels over other TRP channel subtypes.[1][5] Its inhibitory concentration (IC₅₀) varies depending on the specific subunit composition of the TRPC channel and the agonist used to activate it.
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels
| Channel Subtype | Activator | IC₅₀ (nM) | Reference |
| TRPC4 (homomer) | (-)-Englerin A | 0.349 | [5] |
| TRPC5 (homomer) | (-)-Englerin A | 1.3 | [5] |
| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | 0.03 | [5] |
| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | 0.2 | [5] |
| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | 0.011 | [5] |
| TRPC4 | Carbachol (muscarinic agonist) | 0.0027 (2.7 pM) | [6] |
| TRPC4 | GTPγS | 0.0031 (3.1 pM) | [6] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Effect of this compound (at 100 nM or 1-2 µM) | Reference |
| TRPC3 | No effect | [4][5] |
| TRPC6 | No effect | [4][5] |
| TRPV1 | No effect | [4][5] |
| TRPV4 | No effect | [4][5] |
| TRPA1 | No effect | [4][5] |
| TRPM2 | No effect | [4][5] |
| TRPM8 | No effect | [4][5] |
| Store-operated Ca²⁺ entry (Orai1) | No effect | [4][5] |
| Large panel of other ion channels, receptors, enzymes, kinases, and transporters | Less than 50% inhibition | [4] |
Impact on Neuronal Excitability
The involvement of TRPC1/4/5 channels in conditions such as epilepsy, anxiety, and pain underscores the therapeutic potential of this compound in modulating neuronal hyperexcitability.[1][7] For example, the TRPC1/4/5 inhibitor M084 has demonstrated anxiolytic and antidepressant effects in mice, suggesting a role for these channels in fear-related behaviors.[4]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPC channels in the cell membrane of a single neuron or a cell expressing the channels of interest.
Objective: To determine the inhibitory effect of this compound on TRPC channel currents.
Methodology:
-
Cell Preparation: Freshly isolated cells (e.g., mouse ileal myocytes) or HEK293 cells overexpressing specific TRPC channel subtypes are used.[6][7]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Stimulation: The TRPC channels are activated using a specific agonist, such as (-)-Englerin A, carbachol, or GTPγS, included in the pipette solution or applied externally.[6][7]
-
This compound Application: this compound is applied to the extracellular solution at varying concentrations.
-
Data Acquisition: The resulting ionic currents are recorded and analyzed to determine the concentration-dependent inhibition by this compound and to calculate the IC₅₀ value.[6]
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Intracellular Calcium Imaging
This method is used to measure changes in the concentration of free intracellular calcium ([Ca²⁺]i) in response to TRPC channel activation and inhibition.
Objective: To assess the effect of this compound on Ca²⁺ influx through TRPC channels.
Methodology:
-
Cell Loading: Cells are incubated with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM.[5]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded before stimulation.
-
This compound Incubation: Cells are pre-incubated with this compound for a defined period (e.g., 30 minutes).[5]
-
Stimulation: A TRPC channel activator is added to the cells.
-
Data Acquisition: The change in fluorescence, which corresponds to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or microscope. The inhibition of the Ca²⁺ response by this compound is then quantified.[5]
Caption: Experimental workflow for intracellular calcium imaging.
Future Directions and Clinical Relevance
The high potency and selectivity of this compound make it an invaluable research tool for elucidating the physiological and pathophysiological roles of TRPC1/4/5 channels.[1] Its ability to modulate neuronal excitability suggests significant therapeutic potential for a range of neurological and psychiatric disorders, including:
-
Anxiety and Depression: TRPC4/5 channels in the brain have been implicated in fear and anxiety behaviors.[4]
-
Epilepsy: Aberrant TRPC channel activity can contribute to neuronal hyperexcitability underlying seizures.[1]
-
Pain: TRPC channels are involved in pain signaling pathways.[1]
-
Cardiovascular and Kidney Disease: TRPC5 channels are also being investigated as therapeutic targets for these conditions.[2]
Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and other TRPC1/4/5 inhibitors. As of the current understanding, there are no publicly listed clinical trials specifically for this compound on ClinicalTrials.gov.
Conclusion
This compound is a groundbreaking small-molecule inhibitor of TRPC1/4/5 channels, offering unprecedented potency and selectivity. Its mechanism of action, involving the displacement of a bound phospholipid, provides a clear structural basis for its inhibitory effects. By reducing cation influx through these channels, this compound effectively dampens neuronal excitability, highlighting its potential as both a powerful research tool and a promising therapeutic agent for a variety of disorders characterized by neuronal hyperexcitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pico145 in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, including calcium homeostasis, cell proliferation, and signal transduction.[1][4] The exceptional potency and selectivity of this compound, with IC50 values in the picomolar to low nanomolar range for TRPC1/4/5, make it an invaluable tool for investigating the roles of these channels in cellular function and a potential therapeutic agent.[1][2][5] This document provides detailed application notes and protocols for the effective use of this compound in common in-vitro cell-based assays.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to a conserved lipid binding site within the TRPC5 channel, where it displaces a bound phospholipid. This allosteric modulation prevents channel activation and subsequent cation influx. The potency of this compound can be influenced by the concentration of channel activators, such as (-)-englerin A.[5]
Signaling Pathway of TRPC1/4/5 Inhibition by this compound
Caption: this compound inhibits TRPC1/4/5 channels, blocking downstream signaling.
Data Presentation
The inhibitory potency of this compound varies depending on the specific TRPC channel subunit composition and the cell type. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various in-vitro systems.
| Target Channel | Cell Line | Assay Type | Activator | IC50 (nM) | Reference |
| TRPC4 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.349 | [1][2] |
| TRPC5 | HEK293 | Calcium Imaging | (-)-Englerin A | 1.3 | [1][2] |
| TRPC4-TRPC1 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.033 | [5] |
| TRPC5-TRPC1 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.199 | [5] |
| TRPC4-TRPC1 | HEK293 | Calcium Imaging | Sphingosine-1-Phosphate | 0.011 | [2] |
| Endogenous TRPC1/4 | A498 | Calcium Imaging | (-)-Englerin A | 0.049 | [5] |
| EA-sensitive | Hs578T | Cell Viability | (-)-Englerin A | 0.11 | [2] |
Experimental Protocols
Intracellular Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory activity of this compound on TRPC1/4/5 channels.
Experimental Workflow: Calcium Imaging
Caption: Workflow for measuring intracellular calcium using Fura-2 AM.
Materials:
-
Cells expressing TRPC1/4/5 channels (e.g., HEK293, A498, Hs578T)
-
96-well, black, clear-bottom microplates
-
This compound
-
TRPC channel activator (e.g., (-)-englerin A, sphingosine-1-phosphate)
-
Fura-2 AM
-
Pluronic F-127
-
Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES, pH 7.4[2]
-
DMSO
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.
-
Fura-2 AM Loading:
-
Washing: Aspirate the loading solution and wash the cells twice with 200 µL of SBS to remove extracellular dye.[2]
-
Compound Incubation:
-
Prepare serial dilutions of this compound in SBS. A vehicle control (DMSO) should be included.
-
Add 100 µL of the this compound dilutions or vehicle to the respective wells.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a baseline reading for 1-2 minutes.
-
Add the TRPC channel activator (e.g., (-)-englerin A or S1P) to all wells and continue recording the fluorescence for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Normalize the data to the baseline ratio.
-
Plot the change in the 340/380 ratio over time to visualize the calcium influx.
-
Determine the IC50 of this compound by plotting the peak response against the log of the this compound concentration.
-
Whole-Cell Patch Clamp Electrophysiology
This protocol provides a method to directly measure the ion channel currents through TRPC1/4/5 channels and assess the inhibitory effect of this compound using the whole-cell patch clamp technique.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch clamp recording.
Materials:
-
Cells expressing TRPC1/4/5 channels
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular (bath) solution: Same as SBS for calcium imaging.
-
Intracellular (pipette) solution: (in mM) 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
This compound
-
TRPC channel activator
Procedure:
-
Preparation: Plate cells on glass coverslips suitable for patch clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit channel currents and record the baseline activity.
-
Perfuse the cell with the TRPC channel activator to induce channel opening and record the resulting current.
-
While continuously perfusing with the activator, apply this compound to the bath solution and record the inhibition of the channel current.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents before and after the application of this compound.
-
Construct a current-voltage (I-V) relationship to characterize the properties of the channel.
-
Calculate the percentage of inhibition of the current by this compound.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cells, particularly those sensitive to TRPC channel modulation.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., Hs578T)
-
96-well flat-bottom plates
-
This compound
-
(-)-englerin A (optional, as a co-treatment)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. If investigating the effect in the presence of an activator, also prepare solutions containing a fixed concentration of the activator (e.g., (-)-englerin A).
-
Remove the medium and add 100 µL of the drug-containing medium to the wells. Include vehicle-only and medium-only controls.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from the medium-only wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50.
-
Conclusion
This compound is a powerful and specific tool for the study of TRPC1/4/5 channels in vitro. The protocols provided here offer a starting point for researchers to investigate the roles of these channels in their specific cellular systems. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable data. The high potency of this compound necessitates careful handling and accurate dilution to ensure reproducible results. These application notes will aid researchers in harnessing the full potential of this compound to advance our understanding of TRPC channel biology and its implications in health and disease.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Canonical Channels in Health and Disease: A 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Pico145 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are non-selective cation channels permeable to Ca2+ and Na+ that are implicated in a variety of physiological and pathophysiological processes, including epilepsy, pain, and cardiac remodeling.[4] The remarkable potency and selectivity of this compound make it an invaluable pharmacological tool for investigating the roles of TRPC1/4/5 channels in these processes and for the development of novel therapeutics.[3]
These application notes provide detailed protocols for the characterization and utilization of this compound in patch-clamp electrophysiology experiments, tailored for researchers in academia and the pharmaceutical industry.
Data Presentation
This compound Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes, as determined by electrophysiological and Ca2+ influx assays.
| Channel Subtype | Activator | Assay Type | IC50 (pM) | Reference |
| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | Ca2+ influx | 33 | [4] |
| TRPC4-TRPC1 (concatemer) | Sphingosine-1-Phosphate (S1P) | Whole-cell patch-clamp | 42 | [4] |
| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | Ca2+ influx | 49 | [2] |
| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | Ca2+ influx | 199 | [2] |
| TRPC4 (homomer) | (-)-Englerin A | Ca2+ influx | 349 | [2] |
| TRPC5 (homomer) | (-)-Englerin A | Ca2+ influx | 1300 | [4] |
Selectivity Profile of this compound
This compound exhibits high selectivity for TRPC1/4/5 channels. At a concentration of 100 nM, this compound has been shown to have no significant effect on the following channels:[2][4]
-
TRPC3
-
TRPC6
-
TRPV1
-
TRPV4
-
TRPA1
-
TRPM2
-
TRPM8
-
Orai1 (store-operated Ca2+ entry)
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Inhibition of TRPC4/5 Channels
This protocol describes the methodology for measuring the inhibitory effect of this compound on TRPC4 or TRPC5 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the human TRPC4 or TRPC5 channel subunit. A co-transfection with a fluorescent reporter plasmid (e.g., eGFP) is recommended to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[5]
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[7]
-
TRPC1/4/5 Activator:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
3. Patch-Clamp Recording:
-
Apparatus: Use a standard patch-clamp setup, including an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).[8]
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[8]
-
Cell Selection: Identify transfected cells using fluorescence microscopy.
-
Seal Formation: Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane by applying gentle suction to achieve the whole-cell recording configuration.[9]
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) every 5-10 seconds to elicit currents and generate current-voltage (I-V) relationships.
-
4. Experimental Procedure for this compound Application:
-
Obtain a stable whole-cell recording and establish a baseline current in the external solution.
-
Perfuse the cell with the external solution containing the TRPC1/4/5 activator (e.g., 10 nM (-)-Englerin A) to evoke channel currents.
-
Once a stable activated current is achieved, co-apply the external solution containing both the activator and the desired concentration of this compound.
-
Record the current inhibition by this compound. To determine the IC50, a range of this compound concentrations should be tested.
-
Wash out this compound with the activator-containing solution to observe any reversal of inhibition.
Mandatory Visualizations
Signaling Pathway of TRPC1/4/5 Activation and Inhibition by this compound
Caption: TRPC1/4/5 channel activation and inhibition by this compound.
Experimental Workflow for this compound Patch-Clamp Assay
Caption: Workflow for assessing this compound inhibition using patch-clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 9. docs.axolbio.com [docs.axolbio.com]
Recommended working concentrations of Pico145 for cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pico145, also known as HC-608, is a potent, selective, and subtype-specific small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are Ca²⁺-permeable, non-selective cation channels involved in a multitude of physiological and pathophysiological processes, making them key therapeutic targets.[1][4] this compound's remarkable potency, with activity in the picomolar to low nanomolar range, and its high selectivity over other TRP channels make it an invaluable chemical probe for studying the function of TRPC1/4/5 channels and for early-stage drug discovery.[1][3][5]
Mechanism of Action
Recommended Working Concentrations
The effective concentration of this compound is highly dependent on the TRPC1/4/5 channel subunit composition (homomeric vs. heteromeric), the specific cell type, and the activator used in the assay.[1] IC₅₀ values have been reported to range from the low picomolar to the low nanomolar level. For initial experiments, a concentration range of 1 pM to 100 nM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Table 1: Reported IC₅₀ Values of this compound
| Target Channel / Cell Line | Activator | IC₅₀ Value | Reference |
| TRPC4-TRPC1 heteromers | (-)-Englerin A | 33 pM | [2][5][6] |
| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | 49 pM | [2] |
| TRPC4-TRPC1 heteromers | Sphingosine 1-phosphate (S1P) | 11 pM | [7] |
| Hs578T cancer cells | (-)-Englerin A | 110 pM | [7] |
| TRPC5-TRPC1 heteromers | (-)-Englerin A | 199 - 200 pM | [2][6][7] |
| TRPC4 homomers | (-)-Englerin A | 349 pM | [6][7] |
| TRPC5 homomers | (-)-Englerin A | 1.3 nM | [6][7] |
| Mouse Ileal Myocytes (current) | GTPγS | 3.1 pM | [8] |
| Mouse Ileal Myocytes (Ca²⁺ rise) | Carbachol | 2.7 pM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in your cell culture medium or experimental buffer to achieve the desired final concentrations. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol 2: Calcium Imaging Assay for TRPC Channel Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on TRPC channel activation using a fluorescent calcium indicator like Fura-2-AM.
Materials:
-
Cells expressing target TRPC channels (e.g., HEK293 Tet+ cells overexpressing TRPC concatemers, or a cell line with endogenous expression like Hs578T or A498).[7]
-
96-well clear-bottomed, black-walled plates.
-
Complete cell culture medium.
-
Fura-2-AM calcium indicator dye.
-
Pluronic F-127 (optional, to aid dye loading).
-
Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM HEPES (pH adjusted to 7.4 with NaOH).[7]
-
This compound stock solution.
-
TRPC channel activator (e.g., (-)-Englerin A, Sphingosine-1-phosphate).
-
Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density into a 96-well plate to achieve ~90% confluency on the day of the experiment. Incubate for approximately 24 hours.[7]
-
Dye Loading: Prepare a Fura-2-AM loading solution (e.g., 2 µM Fura-2-AM with 0.01% Pluronic F-127 in SBS).[7] Aspirate the culture medium from the wells and add the loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.[7]
-
Washing: Gently wash the cells twice with fresh, warm SBS to remove extracellular dye.[7]
-
This compound Treatment: Add SBS containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[7]
-
Measurement: Place the plate in the fluorescence reader. Begin recording the baseline Fura-2 fluorescence ratio (340/380 nm excitation). After establishing a stable baseline, add the TRPC channel activator and continue recording to measure the change in intracellular calcium concentration.
-
Analysis: The inhibitory effect of this compound is determined by comparing the amplitude of the calcium response in this compound-treated wells to the vehicle control wells. Calculate the IC₅₀ value from the dose-response curve.
Selectivity Profile
This compound demonstrates high selectivity for TRPC1/4/5 channels. At a concentration of 100 nM, this compound has been shown to have no significant inhibitory effect on a range of other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[2][7] Furthermore, it does not affect store-operated Ca²⁺ entry (SOCE) mediated by Orai1 channels, highlighting its specific mechanism of action.[3][7]
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pico145 in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608 and Zerencotrep, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC1, TRPC4, and TRPC5.[1][2] These channels, particularly TRPC5, are implicated in the pathogenesis of various kidney diseases. TRPC5 channels are expressed in podocytes, specialized cells that are crucial for the integrity of the kidney's filtration barrier.[3][4] In pathological conditions, the activation of TRPC5 leads to a cascade of events that disrupt the podocyte actin cytoskeleton, causing foot process effacement, podocyte loss, and consequently, proteinuria – a hallmark of many progressive kidney diseases like Focal Segmental Glomerulosclerosis (FSGS).[2][5] this compound, by inhibiting TRPC5, presents a promising therapeutic strategy to protect podocytes and ameliorate kidney damage.[4][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of kidney disease.
Mechanism of Action in Kidney Disease
The therapeutic potential of this compound in kidney disease stems from its ability to block the detrimental effects of TRPC5 channel activation in podocytes. The underlying mechanism involves the following signaling pathway:
Quantitative Data
The following table summarizes the inhibitory potency of this compound against various TRPC channels. This data highlights the pM to low nM potency and selectivity of this compound.
| Channel Target | Agonist | Cell Type | IC50 Value | Reference |
| TRPC4 | (-)-Englerin A | HEK 293 | 0.349 nM | [2] |
| TRPC5 | (-)-Englerin A | HEK 293 | 1.3 nM | [2] |
| TRPC4-TRPC1 | (-)-Englerin A | HEK 293 Tet+ | 0.03 nM | [2] |
| TRPC5-TRPC1 | (-)-Englerin A | HEK 293 Tet+ | 0.2 nM | [2] |
| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | - | 0.011 nM | [2] |
Experimental Protocols
In Vitro Protocol: this compound in a Podocyte Injury Model
This protocol describes the use of this compound to mitigate podocyte injury induced by protamine sulfate (B86663) (PS), a substance known to cause podocyte foot process effacement.
1. Cell Culture:
-
Culture immortalized mouse or human podocytes in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation, incubate cells at 37°C without interferon-γ for 10-14 days.
2. Induction of Podocyte Injury:
-
Plate differentiated podocytes in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy).
-
Induce injury by treating the cells with 300 µg/ml of protamine sulfate for 24 hours.[5]
3. Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-incubate podocytes with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1 hour before adding protamine sulfate.
-
Maintain this compound in the culture medium throughout the 24-hour injury induction period.
4. Assessment of Podocyte Protection:
-
Immunofluorescence Staining:
- Fix cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Stain for actin filaments using phalloidin (B8060827) (e.g., Alexa Fluor 594-conjugated) and for the podocyte-specific protein synaptopodin.[5]
- Analyze cytoskeletal structure and synaptopodin expression using fluorescence microscopy.
-
Cell Viability Assay:
- Assess cell viability using assays such as MTT or LDH release assays.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Podocyte_Culture" [label="Culture and Differentiate\nPodocytes", fillcolor="#F1F3F4", fontcolor="#202124"];
"Pre-incubation" [label="Pre-incubate with this compound\n(1 hr)", fillcolor="#FBBC05", fontcolor="#202124"];
"Injury_Induction" [label="Induce Injury with\nProtamine Sulfate (24 hr)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analysis" [label="Analyze Podocyte Protection", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
"Immunofluorescence" [label="Immunofluorescence\n(Actin, Synaptopodin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Viability_Assay" [label="Cell Viability Assay\n(MTT/LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Podocyte_Culture";
"Podocyte_Culture" -> "Pre-incubation";
"Pre-incubation" -> "Injury_Induction";
"Injury_Induction" -> "Analysis";
"Analysis" -> "Immunofluorescence";
"Analysis" -> "Viability_Assay";
"Immunofluorescence" -> "End";
"Viability_Assay" -> "End";
}
In Vivo Protocol: this compound in a Rodent Model of FSGS
This protocol outlines the use of this compound in a puromycin (B1679871) aminonucleoside (PAN)-induced nephrosis rat model, which mimics aspects of human FSGS.
1. Animal Model Induction:
-
Use male Sprague-Dawley rats (or a similar strain).
-
Induce nephrosis with a single intraperitoneal (i.p.) injection of PAN (e.g., 50 mg/kg body weight).[6]
2. This compound Administration:
-
Based on studies with similar TRPC5 inhibitors like ML204, a starting dose for this compound could be in the range of 10-25 mg/kg, administered twice daily via i.p. injection.[3] The optimal dose should be determined through dose-response studies.
-
Begin treatment with this compound on the same day as PAN injection and continue for a predefined period (e.g., 7-14 days).
3. Monitoring and Sample Collection:
-
House rats in metabolic cages to collect 24-hour urine samples at baseline and at specified time points after PAN injection.
-
At the end of the study, collect blood samples via cardiac puncture for serum analysis.
-
Perfuse and harvest kidneys for histological and molecular analysis.
4. Assessment of Renal Function and Injury:
-
Proteinuria: Measure urinary protein concentration and calculate the urine protein-to-creatinine ratio.
-
Serum Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels to assess kidney function.
-
Histology:
- Fix kidney sections in 4% paraformaldehyde and embed in paraffin.
- Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to evaluate glomerulosclerosis and interstitial fibrosis.
- Use transmission electron microscopy to examine podocyte foot process effacement.
-
Immunohistochemistry/Western Blotting: Analyze the expression of podocyte markers (e.g., nephrin, podocin) and fibrosis markers (e.g., collagen I, α-SMA).
Conclusion
This compound is a powerful research tool for investigating the role of TRPC1/4/5 channels in the pathophysiology of kidney diseases. Its high potency and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at understanding disease mechanisms and evaluating novel therapeutic strategies. The protocols provided here offer a framework for researchers to explore the potential of this compound in various kidney disease models. Further optimization of dosages and treatment regimens may be necessary depending on the specific model and experimental goals.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] Recent research has implicated Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, in the pathophysiology of anxiety and other mood disorders.[2] These channels are non-selective cation channels permeable to Ca2+ and are expressed in brain regions critical for processing emotion and mood.[2][3] Pico145 (also known as HC-608 or Zerencotrep) has emerged as a powerful pharmacological tool.[4][5] It is a highly potent and selective small-molecule inhibitor of TRPC1/4/5 channels, making it an ideal probe for elucidating the role of these channels in anxiety-related signaling pathways and for preclinical assessment of their therapeutic potential.[4][6]
This document provides detailed application notes on the mechanism of this compound and protocols for its use in in-vitro and in-vivo experimental models of anxiety.
Application Note 1: Mechanism of Action and Selectivity of this compound
This compound is a xanthine (B1682287) derivative that functions as a potent antagonist of TRPC1, TRPC4, and TRPC5 channels.[5][6] Its potency is in the picomolar to low nanomolar range, making it orders of magnitude more potent than previously available inhibitors.[3] The inhibitory effect of this compound is dependent on the specific TRPC channel subunit composition, showing the highest potency against heteromeric TRPC4-TRPC1 channels.[6][7] Importantly, this compound displays remarkable selectivity, showing no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or on store-operated Ca2+ entry (SOCE) mediated by Orai1 channels.[4][6] This high potency and selectivity make this compound an invaluable tool for precisely investigating the physiological and pathological roles of TRPC1/4/5 channels.
Caption: this compound selectively inhibits TRPC1/4/5 channels, blocking Ca²⁺ influx.
Quantitative Data: Potency of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against various TRPC channel subtypes activated by agonists like (-)-Englerin A (EA) or Sphingosine-1-Phosphate (S1P).
| Channel Subtype | Activation Method | IC50 Value | Reference |
| TRPC4 (homomer) | (-)-Englerin A | 0.349 nM | [4] |
| TRPC5 (homomer) | (-)-Englerin A | 1.3 nM | [4][7] |
| TRPC4-TRPC1 (heteromer) | (-)-Englerin A | 0.06 nM | [7] |
| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | 33 - 42 pM | [6] |
| TRPC4-TRPC1 (concatemer) | Sphingosine-1-Phosphate | 11 pM | [4] |
| TRPC5-TRPC1 (heteromer) | (-)-Englerin A | 0.2 nM | [7] |
| Muscarinic Receptor Cation Current (mICAT) | Carbachol / GTPγS | 2.7 - 3.1 pM | [8] |
Application Note 2: Probing Anxiety Pathways with this compound
TRPC4 and TRPC5 channels are key components of signaling pathways that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to fear learning and anxiety.[2][9] These channels can be activated downstream of G-protein coupled receptors (GPCRs), leading to membrane depolarization and an increase in intracellular calcium concentration.[6] In brain regions like the amygdala, which is critical for processing fear and anxiety, heightened activation of these pathways can contribute to pathological anxiety states.[9][10] By blocking TRPC1/4/5 channels, this compound can prevent this cascade, reducing neuronal hyperexcitability and producing anxiolytic-like effects. Preclinical evidence using pharmacological inhibition or genetic deletion of TRPC4/5 channels supports this mechanism, showing an attenuation of fear and anxiety behaviors in mice.[2]
Caption: Proposed anxiety pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp method to measure this compound's effect on TRPC4/5-mediated currents in a heterologous expression system (e.g., HEK293 cells).[10]
Materials:
-
HEK293 cells stably or transiently expressing human TRPC4 or TRPC5.
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).
-
Patch pipettes (2-4 MΩ).
-
Intracellular solution (in mM): 115 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5.7 CaCl2, 5 Na2ATP, 0.1 NaGTP; pH 7.2 with CsOH.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
TRPC4/5 agonist (e.g., 10 nM (-)-Englerin A or 50 µM Carbachol).
-
This compound stock solution (e.g., 1 mM in DMSO) and serial dilutions.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Establish Whole-Cell Configuration: Approach a single cell with a pipette containing intracellular solution and form a giga-ohm seal. Rupture the membrane to achieve whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply a ramp voltage protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.
-
Baseline Recording: Record stable baseline currents for 2-3 minutes.
-
Channel Activation: Perfuse the cells with the agonist (e.g., (-)-Englerin A) to activate TRPC4/5 channels and record the evoked current.
-
This compound Application: Once a stable agonist-evoked current is achieved, co-apply increasing concentrations of this compound (e.g., 1 pM to 100 nM) with the agonist.
-
Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration. Normalize the data to the maximal agonist-evoked current and plot a concentration-response curve to determine the IC50 value.
Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]
Materials:
-
Adult male mice (e.g., C57BL/6J strain).
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50-60 cm from the floor).
-
This compound solution (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Vehicle control solution.
-
Positive control (e.g., Diazepam).
-
Syringes for intraperitoneal (i.p.) injection.
-
Video tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg, i.p.) or vehicle control to different groups of mice 30-60 minutes before testing. A separate group receives the positive control.
-
EPM Test:
-
Place a mouse gently in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: After the 5-minute session, return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
Caption: General experimental workflow for in-vivo behavioral testing.
Protocol 3: Assessment using the Light/Dark Box Test
This assay assesses anxiety based on the conflict between the rodent's tendency to explore a novel environment and its aversion to brightly lit areas.[13]
Materials:
-
Light/Dark Box apparatus (a rectangular box divided into a small, dark compartment and a large, illuminated compartment).
-
Animals, drug solutions, and recording equipment as described in Protocol 2.
Procedure:
-
Acclimation & Dosing: Follow steps 1 and 2 from Protocol 2.
-
Light/Dark Box Test:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Collection & Analysis:
-
Clean the apparatus between trials.
-
Score the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Total distance traveled.
-
-
-
Data Interpretation: An anxiolytic-like effect is indicated by a significant increase in the time spent in the light compartment and potentially an increased number of transitions, without altering overall locomotor activity.
Expected Outcomes in Behavioral Assays
| Behavioral Assay | Key Parameter | Expected Outcome with this compound | Interpretation |
| Elevated Plus Maze | % Time in Open Arms | Increase | Anxiolytic-like effect |
| % Entries to Open Arms | Increase | Anxiolytic-like effect | |
| Total Arm Entries | No significant change | No sedative or hyperactive effect | |
| Light/Dark Box | Time in Light Compartment | Increase | Anxiolytic-like effect |
| Number of Transitions | Increase or No Change | Reduced aversion / exploration | |
| Total Distance Traveled | No significant change | No general locomotor effect |
References
- 1. mdpi.com [mdpi.com]
- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein Kinase A and Anxiety-Related Behaviors: A Mini-Review [frontiersin.org]
- 10. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR17 modulates anxiety-like behaviors via basolateral amygdala to ventral hippocampal CA1 glutamatergic projection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Pico145: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These ion channels are implicated in the pathophysiology of various diseases, including cancer, where they play a role in processes such as cell proliferation, migration, and angiogenesis due to the dysregulation of calcium (Ca²⁺) signaling.[2][4] this compound offers a valuable tool for investigating the therapeutic potential of targeting TRPC1/4/5 channels in oncology. Its remarkable potency, with IC₅₀ values in the picomolar to low nanomolar range, and its high selectivity over other TRP channels and ion transporters make it a superior chemical probe for both in vitro and in vivo studies.[2][5][6]
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in cancer research.
Mechanism of Action
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC Channels
| Channel Subtype | Activation Method | Cell Type | IC₅₀ Value | Reference(s) |
| TRPC4 | (-)-englerin A | HEK 293 | 0.349 nM | [8] |
| TRPC5 | (-)-englerin A | HEK 293 | 1.3 nM | [8] |
| TRPC4-TRPC1 (concatemer) | (-)-englerin A | HEK 293 Tet⁺ | 0.033 nM (33 pM) | [2][8] |
| TRPC5-TRPC1 (concatemer) | (-)-englerin A | HEK 293 Tet⁺ | 0.199 nM (199 pM) | [2][8] |
| TRPC4-TRPC1 (endogenous) | Sphingosine-1-Phosphate (S1P) | - | 0.011 nM (11 pM) | [8] |
| Endogenous TRPC1:C4 | (-)-englerin A | A498 renal carcinoma cells | 0.049 nM (49 pM) | [2] |
Table 2: Selectivity of this compound
| Channel/Transporter | Effect of this compound (at 100 nM) | Reference(s) |
| TRPC3 | No effect | [2][8] |
| TRPC6 | No effect | [2][8] |
| TRPV1 | No effect | [2][8] |
| TRPV4 | No effect | [2][8] |
| TRPA1 | No effect | [2][8] |
| TRPM2 | No effect | [2][8] |
| TRPM8 | No effect | [2][8] |
| Store-operated Ca²⁺ entry (Orai1) | No effect | [2][8] |
Table 3: Effect of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC₅₀ Value | Reference(s) |
| SW982 | Synovial Sarcoma | Inhibition of (-)-englerin A cytotoxicity | - | [2] |
| A498 | Renal Carcinoma | Inhibition of (-)-englerin A cytotoxicity | - | [2] |
| Hs578T | Breast Cancer | Sensitization to (-)-englerin A | 0.11 nM | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TRPC1/4/5 Channels using Intracellular Calcium Measurement
This protocol describes the use of a fluorescent Ca²⁺ indicator to measure the inhibitory effect of this compound on TRPC1/4/5 channel activity in a cell-based assay.
Materials:
-
Cancer cell line expressing TRPC1/4/5 channels (e.g., A498, SW982)
-
Cell culture medium and supplements
-
This compound
-
TRPC1/4/5 channel activator (e.g., (-)-englerin A or S1P)
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127
-
Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[8]
-
DMSO
-
96-well fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in SBS to a final concentration of 2 µM. Add 0.01% Pluronic F-127 to aid in dye solubilization.[8]
-
Remove the culture medium from the cells and wash once with SBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 1 hour at 37°C.[8]
-
-
Compound Incubation:
-
Calcium Measurement:
-
Prepare the TRPC1/4/5 activator solution at 10X the final desired concentration in SBS.
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the plate reader to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add 10 µL of the 10X activator solution to each well.
-
Continue recording the fluorescence for at least 5-10 minutes to capture the peak Ca²⁺ response.
-
-
Data Analysis:
-
Calculate the ratio of the 340/380 nm fluorescence for each time point.
-
Normalize the data to the baseline fluorescence.
-
Determine the peak response for each concentration of this compound.
-
Plot the normalized peak response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for in vitro inhibition assay of this compound.
Signaling Pathways
This compound's therapeutic potential in cancer stems from its ability to modulate Ca²⁺ signaling pathways that are often hijacked by cancer cells to promote their growth and survival. TRPC channels are non-selective cation channels that, upon activation, lead to an influx of Ca²⁺ and other cations. This influx can trigger a cascade of downstream signaling events.
Caption: this compound mechanism of action on TRPC1/4/5 signaling.
Conclusion
This compound is a powerful and selective research tool for investigating the role of TRPC1/4/5 channels in cancer biology. Its picomolar potency and well-defined mechanism of action make it an ideal candidate for preclinical studies aimed at validating these channels as therapeutic targets. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their cancer research endeavors.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (HC-608) | TRPC1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pico-145 | inhibitor of TRPC1/4/5 | CAS# 1628287-16-0 | this compound; HC608; HC-608 | InvivoChem [invivochem.com]
In-vivo Administration and Dosage of Pico145 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145, also known as HC-608, is a potent and highly selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3][4] These channels are non-selective cation channels that play crucial roles in regulating intracellular calcium concentration, which is a vital component of numerous cellular signaling pathways.[1][2][3][4] Dysregulation of TRPC1/4/5 channels has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, anxiety, and pain.[4][5][6] As a result, this compound has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of these channels and as a potential therapeutic agent.
These application notes provide detailed protocols and quantitative data for the in-vivo administration and dosage of this compound in various animal models, compiled from preclinical research findings.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly acting on TRPC1/4/5 channels.[6] The activation of these channels is often downstream of G-protein coupled receptors (GPCRs). Upon ligand binding, the GPCR activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions. This cascade, along with other stimuli, opens the TRPC1/4/5 channels, allowing an influx of extracellular calcium. This compound blocks this final step, preventing the rise in intracellular calcium mediated by these specific channels.
Quantitative Data Summary
The following tables summarize the in-vitro potency of this compound and the in-vivo dosages of its close analog, HC-070, which can be used as a starting point for designing this compound studies.
Table 1: In-vitro Potency (IC50) of this compound
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| TRPC4 | 0.349 | HEK293 | |
| TRPC5 | 1.3 | HEK293 | |
| TRPC4-TRPC1 (concatemer) | 0.033 | HEK293 | |
| TRPC5-TRPC1 (concatemer) | 0.199 | HEK293 |
Table 2: In-vivo Administration and Dosage of HC-070 (this compound Analog)
| Animal Model | Disease/Application | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference |
| Mouse (C57BL/6) | Anxiety (Elevated Plus Maze) | Oral (p.o.) | 0.3 - 3 | 0.5% Methylcellulose | [7][8][9] |
| Rat | Visceral & Neuropathic Pain | Oral (p.o.) | 3 - 30 | 0.5% Methylcellulose | [1][2] |
| Rat | Parkinson's Disease | Intraperitoneal (i.p.) | 1 and 3 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In-vivo Administration
This protocol is adapted from recommendations by a commercial supplier and is a crucial first step for any in-vivo experiment.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
Procedure for Aqueous Formulation (for p.o. or i.p. administration):
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare the final dosing solution, take a calculated volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, you would use 100 µL of the 25 mg/mL stock for a final volume of 1 mL.
-
Add PEG300 to the DMSO stock solution. For the example above, add 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80 to the solution. For the example, add 50 µL of Tween-80. Mix until the solution is clear.
-
Finally, add saline to reach the final desired volume. For the example, add 450 µL of saline.
-
The final composition of the vehicle will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example is 2.5 mg/mL. Adjust volumes accordingly for different desired final concentrations.
Procedure for Oil-based Formulation (for p.o. administration):
-
Prepare a stock solution of this compound in DMSO as described above.
-
Add the DMSO stock solution to corn oil. For a final vehicle composition of 10% DMSO and 90% corn oil, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil for a final concentration of 2.5 mg/mL. Mix thoroughly.
Note: It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
Protocol 2: Assessment of Anxiolytic Effects in Mice (Elevated Plus Maze)
This protocol is based on studies using the this compound analog, HC-070.[7][8][9]
Animal Model:
-
Male C57BL/6 mice (10 weeks old)
Experimental Workflow:
Procedure:
-
Acclimatization: House mice under a reversed light-dark cycle (dark from 6 am to 6 pm) to ensure they are active during testing.
-
Dosing: Administer this compound orally at doses ranging from 0.3 to 3 mg/kg. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., diazepam) should be included.
-
Waiting Period: Return the mice to their home cages for 60 minutes post-administration of this compound or vehicle.
-
Elevated Plus Maze Test: Place each mouse individually onto the center of the elevated plus maze and record its behavior for 5 minutes.
-
Data Analysis: Score the videos for the number of entries and time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.
Protocol 3: Evaluation of Effects on Intestinal Motility in Mice
This protocol is based on a study that investigated the effects of this compound on gastrointestinal transit.[11][12]
Animal Model:
-
Male BALB/c mice (2 months old)
Procedure:
-
Fasting: Fast the mice overnight but allow free access to water.
-
Dosing: Administer this compound (dosage to be optimized, starting with a range inferred from HC-070 studies, e.g., 1-10 mg/kg) or vehicle via oral gavage.
-
Marker Administration: Thirty minutes after this compound administration, administer a non-absorbable colored marker, such as carmine (B74029) red (e.g., 6% carmine in 0.5% methylcellulose), via oral gavage.
-
Observation: House the mice individually and monitor for the excretion of the first red-colored fecal pellet. Record the time of excretion.
-
Data Analysis: A delay in the excretion of the colored pellet in the this compound-treated group compared to the vehicle group indicates a reduction in intestinal motility.
Conclusion
This compound is a powerful and selective tool for studying the roles of TRPC1/4/5 channels in health and disease. The provided protocols and data offer a solid foundation for researchers to design and conduct in-vivo studies using this inhibitor. It is important to note that while the data on the analog HC-070 provides a valuable starting point, optimal dosages of this compound for specific animal models and disease states may require empirical determination. The formulation protocols are critical for ensuring the bioavailability and efficacy of this compound in in-vivo settings. As with any preclinical study, careful consideration of experimental design, including appropriate controls and sample sizes, is essential for obtaining robust and reproducible results.
References
- 1. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease | MDPI [mdpi.com]
- 7. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Calcium signaling - Wikipedia [en.wikipedia.org]
- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Cardiovascular Function with Pico145
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These non-selective cation channels are implicated in the pathophysiology of various cardiovascular diseases, including cardiac hypertrophy and vascular remodeling.[2][3] this compound offers a valuable pharmacological tool for investigating the role of TRPC1/4/5 channels in cardiovascular function and for exploring their potential as therapeutic targets.[4] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo cardiovascular research models.
Mechanism of Action
This compound exerts its inhibitory effects by blocking Ca2+ and Na+ influx through TRPC1/4/5 channels.[5] These channels are key components of cellular signaling pathways initiated by G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[1][6] By inhibiting TRPC1/4/5, this compound can modulate downstream signaling cascades, such as the calcineurin-nuclear factor of activated T cells (NFAT) pathway, which is critically involved in the development of cardiac hypertrophy.[3][6]
Data Presentation
This compound Inhibitory Potency (IC50)
| TRPC Channel Subtype | Activation Method | IC50 Value | Reference |
| TRPC4 (homomeric) | (-)-Englerin A | 349 pM | [3] |
| TRPC5 (homomeric) | (-)-Englerin A | 1.3 nM | [3] |
| TRPC4-TRPC1 (heteromeric) | (-)-Englerin A | 33 pM | [3] |
| TRPC5-TRPC1 (heteromeric) | (-)-Englerin A | 199 pM | [3] |
| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | 49 pM | [3] |
| TRPC4-TRPC1 | Sphingosine-1-phosphate (S1P) | 11 pM | [7] |
Signaling Pathways
TRPC1/4/5 Signaling in Cardiomyocytes
Caption: this compound inhibits TRPC1/4/5-mediated Ca²⁺ influx, blocking hypertrophic signaling.
Experimental Protocols
In Vitro: Assessment of this compound on Cardiomyocyte Hypertrophy
This protocol describes the use of this compound to inhibit agonist-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound (dissolved in DMSO)
-
Hypertrophic agonist (e.g., Angiotensin II or Endothelin-1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate NRVMs on collagen-coated coverslips in 24-well plates and culture until they are synchronously beating.
-
Serum Starvation: To reduce basal signaling, starve the cells in serum-free medium for 24 hours prior to treatment.
-
This compound Pre-treatment: Pre-incubate the cells with desired concentrations of this compound (e.g., 1 pM to 10 nM) or vehicle (DMSO) for 30 minutes.
-
Hypertrophic Stimulation: Add the hypertrophic agonist (e.g., 1 µM Angiotensin II) to the wells and incubate for 48 hours.
-
Immunostaining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibody against α-actinin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Image Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the cell surface area of agonist-treated cells with and without this compound pre-treatment. A significant reduction in cell size in the this compound-treated group indicates inhibition of hypertrophy.
In Vitro: Vascular Reactivity Assessment using Wire Myography
This protocol details the use of this compound to assess its effect on the contractility of isolated arterial rings.
Materials:
-
Aortic rings from rats or mice
-
Krebs-Henseleit solution
-
Wire myograph system
-
Phenylephrine (B352888) (vasoconstrictor)
-
This compound (dissolved in DMSO)
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
-
Check the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Assess endothelium integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM).
-
-
This compound Incubation: After washing out the test solutions, incubate the rings with this compound (e.g., 10 pM to 100 nM) or vehicle for 30 minutes.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 10 µM) in the presence and absence of this compound.
-
Data Analysis: Compare the concentration-response curves. A rightward shift in the curve and a decrease in the maximum contraction in the this compound-treated group suggest an inhibitory effect on vasoconstriction.
In Vivo: Murine Model of Pressure-Overload Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This protocol describes the application of this compound in a surgical mouse model of cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture (7-0 silk)
-
This compound (formulated for in vivo administration)
-
Echocardiography system
-
Materials for tissue harvesting and analysis (e.g., RNA/protein extraction, histology)
Procedure:
-
Animal Model: Induce pressure-overload cardiac hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation (thoracotomy without aortic constriction) should be performed on a control group.
-
This compound Administration:
-
Due to its oral bioavailability, this compound can be administered via oral gavage.
-
Begin treatment with this compound (e.g., 1-10 mg/kg/day) or vehicle one day before or immediately after TAC surgery and continue for the duration of the study (e.g., 4 weeks).
-
-
Echocardiographic Assessment: Perform echocardiography at baseline and at weekly intervals to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Endpoint Analysis (after 4 weeks):
-
Euthanize the mice and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qRT-PCR or Western blot) to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[8][9]
-
-
Data Analysis: Compare the cardiac parameters, histological findings, and molecular markers between the vehicle-treated and this compound-treated TAC groups. A reduction in the heart weight to body weight ratio, cardiomyocyte size, fibrosis, and hypertrophic marker expression in the this compound-treated group would indicate a protective effect against cardiac hypertrophy.
Experimental Workflows
In Vitro Cardiomyocyte Hypertrophy Assay Workflow
Caption: Workflow for assessing this compound's effect on in vitro cardiomyocyte hypertrophy.
In Vivo Transverse Aortic Constriction (TAC) Model Workflow
References
- 1. TRPC1 channels are critical for hypertrophic signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of resting tension for wire myography in male rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Role of Transient Receptor Potential Canonical Channels in Heart Physiology and Pathophysiology [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ahajournals.org [ahajournals.org]
- 7. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chronically Suppressed Plasma Angiotensin II on Regulation of the CYP4A/20-HETE Pathway in the Dahl Salt-Sensitive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6β-Hydroxytestosterone Promotes Angiotensin II-Induced Hypertension via Enhanced Cytosolic Phospholipase A2α Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Using Pico145
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pico145 is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These channels are non-selective cation channels that play a crucial role in calcium signaling in a variety of cell types.[1][3] Their dysfunction has been implicated in numerous pathological conditions, making them attractive targets for drug discovery.[1][4] this compound offers researchers a powerful tool to investigate the physiological and pathological roles of TRPC1/4/5 channels.[1][5]
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to study the inhibition of TRPC1/4/5 channels. The protocols cover agonist-induced calcium mobilization assays and antagonist inhibition assays using common calcium indicators such as Fura-2 AM and Fluo-4 AM.
Data Presentation
The inhibitory potency of this compound against various human TRPC channel subtypes is summarized in the table below. The data highlights the exceptional potency and selectivity of this compound, with IC₅₀ values in the picomolar to low nanomolar range.
| Target | Activator | Assay Type | Cell Line | IC₅₀ (nM) |
| TRPC4-TRPC1 | (-)-Englerin A | Calcium Imaging (Fluo-4 AM) | HEK293 | 0.033 |
| TRPC4-TRPC1 | Sphingosine-1-phosphate | Patch Clamp | HEK293 | 0.011 |
| TRPC4 | (-)-Englerin A | Calcium Imaging (Fluo-4 AM) | HEK293 | 0.349 |
| TRPC5-TRPC1 | (-)-Englerin A | Calcium Imaging (Fluo-4 AM) | HEK293 | 0.2 |
| TRPC5 | (-)-Englerin A | Calcium Imaging (Fluo-4 AM) | HEK293 | 1.3 |
Data compiled from multiple sources.[6][7][8]
Signaling Pathways
TRPC1, TRPC4, and TRPC5 proteins can form both homomeric and heteromeric cation channels in the plasma membrane.[3] These channels are permeable to Ca²⁺ and other cations. Their activation can be triggered by various stimuli, including G-protein coupled receptor (GPCR) activation and the presence of specific lipids.[9][10] For instance, activation of Gq-coupled receptors leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). While some TRPC channels are activated by DAG, the activation of TRPC5 is more complex and can be directly influenced by G-protein subunits.[10] The influx of Ca²⁺ through these channels contributes to the rise in intracellular calcium concentration, which in turn modulates a wide range of cellular processes. This compound acts as a direct antagonist of TRPC1/4/5 channels, blocking the influx of calcium and thereby inhibiting downstream signaling events.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for Pico145 in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) channel subfamily members 1, 4, and 5 (TRPC1/4/5).[1] These ion channels are implicated in a variety of physiological and pathophysiological processes, including anxiety, pain, cardiac remodeling, and kidney disease, making them attractive targets for drug discovery.[1] this compound exerts its inhibitory effect through direct, reversible, and competitive antagonism, binding to a conserved lipid binding site on the channel proteins.[2] Its remarkable potency, with picomolar to low nanomolar IC50 values, and high selectivity against other TRP channels, make it an invaluable tool for target validation and high-throughput screening (HTS) campaigns aimed at discovering novel modulators of TRPC1/4/5.[1][3]
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify new inhibitors of TRPC1/4/5 channels. The primary method described is a fluorescence-based calcium flux assay, which is amenable to high-throughput formats and provides a robust readout of channel activity.
Signaling Pathway of TRPC1/4/5 and Inhibition by this compound
TRPC1/4/5 channels are non-selective cation channels that allow the influx of Ca²⁺ and Na⁺ into the cell upon activation. Their activation can be triggered by various stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). For instance, activation of a Gq-coupled receptor by an agonist like Sphingosine-1-Phosphate (S1P) leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While DAG can activate some TRPC channels, TRPC1/4/5 are notably activated downstream of PLC, leading to channel opening and an increase in intracellular calcium. The potent and selective synthetic activator, (-)-englerin A, is also commonly used to directly and robustly activate TRPC1/4/5 channels in experimental settings.[1]
This compound acts as a competitive inhibitor, binding to the channel to prevent its opening, thereby blocking the influx of cations and the subsequent rise in intracellular calcium.
Figure 1: Simplified signaling pathway of TRPC1/4/5 activation and inhibition by this compound.
Quantitative Data
The potency of this compound has been determined across various TRPC1/4/5 channel subtypes. The following table summarizes the reported IC50 values.
| Channel Subtype | Activator | Assay Type | IC50 (nM) | Reference |
| TRPC4 (homomer) | (-)-englerin A | Cell-based | 0.349 | [3] |
| TRPC5 (homomer) | (-)-englerin A | Cell-based | 1.3 | [3] |
| TRPC4-TRPC1 (heteromer) | (-)-englerin A | Cell-based | 0.03 | [3] |
| TRPC5-TRPC1 (heteromer) | (-)-englerin A | Cell-based | 0.2 | [3] |
| TRPC4-TRPC1 (heteromer) | Sphingosine-1-Phosphate | Cell-based | 0.011 | [3] |
High-Throughput Screening Protocol
This protocol outlines a cell-based HTS assay to identify novel inhibitors of TRPC5 using a Fluorometric Imaging Plate Reader (FLIPR). This assay is readily adaptable for other TRPC1/4/5 subtypes.
Experimental Workflow
Figure 2: High-throughput screening workflow for identifying TRPC1/4/5 inhibitors.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TRPC5 (or TRPC4, or TRPC1/4, TRPC1/5 concatemers).
-
Assay Plates: 384-well black-wall, clear-bottom plates.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Fluorescent Dye: Fluo-4 AM.
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPC5 Activator: (-)-englerin A or another suitable agonist.
-
Positive Control Inhibitor: this compound.
-
Test Compounds: Compound library dissolved in DMSO.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent with automated liquid handling.
Detailed Protocol
1. Cell Seeding: a. Culture HEK293-TRPC5 cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium at a density to achieve ~35,000 cells/well in a 384-well plate.[4] c. Dispense the cell suspension into the 384-well plates. d. Incubate the plates for 20-30 hours at 37°C in a 5% CO₂ incubator.[4]
2. Dye Loading: a. Prepare a dye loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. b. Remove the culture medium from the cell plates. c. Add 25 µL of the dye loading solution to each well.[4] d. Incubate the plates for 30-60 minutes at 37°C.
3. Compound Addition: a. Prepare a compound plate with test compounds and controls (this compound as a positive control, DMSO as a negative control) diluted in Assay Buffer. b. Using the FLIPR, add the compounds from the compound plate to the cell plate.
4. Channel Activation and Fluorescence Measurement: a. Prepare an activator plate containing (-)-englerin A at a concentration that elicits a robust response (e.g., EC80). b. Place the cell plate in the FLIPR instrument. c. Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds. d. The FLIPR will then add the activator solution to the wells. e. Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
Data Analysis
-
Normalization: Normalize the fluorescence signal for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.
-
Response Calculation: Determine the peak fluorescence response for each well.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][6]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
μp and σp are the mean and standard deviation of the positive control (e.g., DMSO with activator).
-
μn and σn are the mean and standard deviation of the negative control (e.g., this compound with activator).
-
-
-
Hit Identification: Identify "hits" as compounds that inhibit the activator-induced calcium response by a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control).
-
Dose-Response Curves: For confirmed hits, perform concentration-response experiments to determine their IC50 values.
HTS Assay Performance Metrics
The following table provides expected or typical values for key HTS performance metrics for a TRPC1/4/5 inhibitor screen.
| Parameter | Typical Value/Range | Description |
| Assay Format | 384-well or 1536-well | Miniaturized format for high-throughput. |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay.[5][6] |
| Signal to Background (S/B) | > 3 | A good separation between the positive and negative controls. |
| Hit Rate | 0.1 - 2% | The percentage of compounds from the library identified as initial hits. |
| Confirmation Rate | 30 - 70% | The percentage of initial hits that are confirmed upon re-testing. |
Conclusion
This compound is an indispensable pharmacological tool for the study of TRPC1/4/5 channels. Its high potency and selectivity make it an ideal positive control for HTS campaigns aimed at discovering novel inhibitors of these therapeutically relevant ion channels. The fluorescence-based calcium flux assay detailed in these notes provides a robust and scalable method for such screening efforts, enabling the identification of new chemical entities for further drug development.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assay.dev [assay.dev]
Troubleshooting & Optimization
Troubleshooting Pico145 solubility and stability in experiments
Welcome to the technical support center for Pico145. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to the solubility and stability of this potent TRPC1/4/5 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels.[1][2][3] These channels are non-selective cation channels that play a role in calcium signaling.[4] this compound exerts its inhibitory effect by binding to a conserved site on the TRPC1/4/5 subunits, which stabilizes the closed state of the channel and blocks calcium influx.[5] Its potency is in the picomolar to low nanomolar range, depending on the specific TRPC channel subunit composition.[2][4]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[6] this compound is highly soluble in DMSO, with a solubility of at least 100 mg/mL (190.52 mM).[6] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended to achieve a clear solution.[6]
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity and activity of this compound.
-
Powder:
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
In Solvent (e.g., DMSO):
-
-80°C for up to 2 years.
-
-20°C for up to 1 year.
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7]
Q4: Is this compound stable in aqueous solutions and cell culture media?
While this compound is stable under the recommended storage conditions, its stability in aqueous solutions and cell culture media over extended periods at 37°C may be limited. As a general best practice for small molecule inhibitors, it is advisable to prepare fresh working dilutions from a stock solution for each experiment.[7] If long-term incubation is necessary, it is recommended to perform a stability study under your specific experimental conditions.
Q5: What are the known off-target effects of this compound?
This compound is known for its high selectivity for TRPC1/4/5 channels. Studies have shown that it has no significant effect on other related channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 at concentrations up to 100 nM.[6] However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Solubility Issues
Problem: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue known as "precipitation upon dilution" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1]
Solutions:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the buffer.
-
Rapid Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[8]
-
Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[8]
-
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.[9]
-
Reduce the Final this compound Concentration: The observed precipitation may be due to the final concentration of this compound exceeding its aqueous solubility limit. Consider performing a dose-response experiment to determine the optimal concentration range where the compound remains in solution.
-
Use of a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (as used in the in vivo formulation), may help to improve solubility.
Data and Protocols
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 524.88 g/mol | [5] |
| Molecular Formula | C₂₃H₂₀ClF₃N₄O₅ | [5] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 100 mg/mL (190.52 mM) | [6] |
| In Vivo Formulation 1 Solubility | ≥ 2.5 mg/mL (4.76 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| In Vivo Formulation 2 Solubility | ≥ 2.5 mg/mL (4.76 mM) in 10% DMSO, 90% Corn Oil | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage (in Solvent) | -80°C (2 years), -20°C (1 year) | |
| IC₅₀ (TRPC4) | 0.349 nM | [6] |
| IC₅₀ (TRPC5) | 1.3 nM | [6] |
| IC₅₀ (TRPC4-TRPC1) | 0.03 nM | |
| IC₅₀ (TRPC5-TRPC1) | 0.2 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[10]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer (or plate reader capable of measuring turbidity)
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add 198 µL of PBS to the wells of a 96-well plate.
-
Add 2 µL of each this compound dilution in DMSO to the corresponding wells (this results in a final DMSO concentration of 1%).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on TRPC4/5 channels.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing Pico145 Concentration for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pico145, a potent and selective inhibitor of TRPC1/4/5 channels, for various cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively blocks the activity of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5.[1][2][3] These channels are non-selective cation channels that play a role in regulating intracellular calcium levels.[1] this compound exerts its inhibitory effect by binding to a conserved lipid binding site on these channels, thereby preventing their activation.[4]
Q2: I am starting experiments with a new cell line. What is a good starting concentration range for this compound?
A2: Based on published data, this compound is effective in the picomolar to low nanomolar range. For a new cell line, it is recommended to perform a dose-response experiment starting from a broad range, for instance, from 1 pM to 1 µM, to determine the optimal concentration for your specific cell type and experimental conditions.[3]
Q3: How can I determine if my cell type expresses the target TRPC channels (TRPC1, 4, or 5)?
A3: You can determine the expression of TRPC1, 4, and 5 in your cell line using several molecular biology techniques. The most common methods include Western blotting to detect protein expression and reverse transcription-polymerase chain reaction (RT-PCR) to detect mRNA levels.[5][6][7]
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Low or absent target expression: Your cell line may not express TRPC1, 4, or 5 at sufficient levels. It is crucial to confirm target expression using a method like Western blotting.[5]
-
Suboptimal concentration: The concentration of this compound used may be too low to elicit a response in your specific cell type. Performing a dose-response curve is essential.
-
Compound instability: this compound may be unstable in your cell culture medium over the duration of your experiment. Consider refreshing the medium with a new compound for long-term experiments.[8][9][10]
-
Poor cell permeability: While generally cell-permeable, specific cell types might have lower permeability to the compound.
-
Incorrect experimental setup: Ensure that the TRPC channels are being activated in your experimental conditions, as the inhibitory effect of this compound will only be observable when the channels are active.[11]
Q5: I am observing significant cytotoxicity with this compound treatment. What should I do?
A5: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. To address this:
-
Perform a cell viability assay: Use assays like MTT, MTS, or a live/dead stain to determine the cytotoxic concentration range of this compound for your specific cell line.[12][13][14][15][16]
-
Lower the concentration: Conduct your functional assays at concentrations well below the cytotoxic threshold.
-
Reduce treatment duration: Shorter incubation times may minimize toxicity while still allowing for the desired inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Inconsistent cell seeding density: The number of cells can impact the outcome of viability and functional assays. 3. Variability in compound preparation: Inaccurate dilutions or improper storage of stock solutions. | 1. Use cells within a defined, low-passage number range. 2. Ensure consistent cell seeding density using a cell counter. 3. Prepare fresh dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in cell culture media | 1. Low solubility in aqueous media: this compound is highly soluble in DMSO but may precipitate when diluted in aqueous media. 2. High final DMSO concentration: High concentrations of the solvent can be toxic to cells and cause the compound to precipitate. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media. Gentle warming or sonication may aid dissolution.[17] |
| Observed effects may be off-target | 1. High inhibitor concentration: Using concentrations significantly higher than the IC50 can lead to non-specific effects. 2. The inhibitor has unknown off-target activities. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. If available, use a structurally different inhibitor for the same target to confirm the observed phenotype. Test on knockout/knockdown cells for the target TRPC channel to verify specificity.[18] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different TRPC channel subtypes in various experimental systems. Note that these values can vary depending on the specific cell line, activation method, and assay conditions.
| Target | Cell Line/System | IC50 | Activator |
| TRPC4 | HEK293 cells | 0.349 nM | (-)-englerin A |
| TRPC5 | HEK293 cells | 1.3 nM | (-)-englerin A |
| TRPC4-TRPC1 | HEK293 cells | 0.033 nM | (-)-englerin A |
| TRPC5-TRPC1 | HEK293 cells | 0.199 nM | (-)-englerin A |
| Endogenous TRPC1:C4 | A498 renal carcinoma cells | 49 pM | (-)-englerin A |
| EA-sensitive cancer cells | Hs578T cells | 0.11 nM | Not specified |
| Carbachol-induced Ca2+ rises | Mouse ileal myocytes | 2.7 pM | Carbachol |
| GTPγS-induced current | Mouse ileal myocytes | 3.1 pM | GTPγS |
Data compiled from multiple sources.[3][17][19]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the concentration range of this compound that is not cytotoxic to the target cell line.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 pM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic range.
Protocol 2: Verifying TRPC Channel Expression by Western Blot
This protocol describes how to confirm the presence of TRPC1, 4, or 5 proteins in your cell line.
Materials:
-
Target cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for TRPC1, TRPC4, and TRPC5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Analyze the bands corresponding to the molecular weights of the TRPC proteins and normalize to the loading control.[20][21]
Protocol 3: Functional Assessment of this compound Inhibition using Calcium Imaging (Fura-2 AM)
This protocol allows for the functional assessment of this compound's ability to inhibit TRPC channel-mediated calcium influx.
Materials:
-
Target cells expressing TRPC1, 4, or 5
-
Black-walled, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TRPC channel activator (e.g., (-)-englerin A, carbachol, or another suitable agonist)
-
This compound
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Plate cells onto black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in a physiological buffer.[22][23][24] Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the physiological buffer to remove excess dye.
-
Compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Influx Measurement:
-
Place the plate in a fluorescence imaging system.
-
Establish a stable baseline fluorescence by recording the ratio of emissions when excited at 340 nm and 380 nm.
-
Add the TRPC channel activator to the wells.
-
Record the change in the 340/380 fluorescence ratio over time to measure calcium influx.
-
-
Data Analysis: Quantify the peak or area under the curve of the fluorescence ratio change after activator addition. Compare the response in this compound-treated wells to the vehicle control to determine the inhibitory effect. Plot the percentage of inhibition against the this compound concentration to determine the IC50.[25]
Visualizations
Caption: A streamlined workflow for optimizing this compound concentration.
Caption: this compound inhibits TRPC1/4/5-mediated calcium influx.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 23. brainvta.tech [brainvta.tech]
- 24. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 25. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
How to minimize off-target effects of Pico145
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Pico145, a potent and selective inhibitor of TRPC1/4/5 channels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize and identify potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a powerful small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are calcium-permeable non-selective cation channels involved in regulating the concentration of free cytosolic Ca2+.[1][2][3] this compound is noted for its high potency, with inhibitory concentrations in the picomolar to low nanomolar range, depending on the specific TRPC1/4/5 subtype and the mechanism of channel activation.[1][2][3][4]
Q2: How selective is this compound? Have off-targets been identified?
This compound has demonstrated impressive specificity for TRPC1/4/5 channels.[1][3] Studies have shown that it has no significant effect on a range of other ion channels at concentrations effective for TRPC1/4/5 inhibition.[3][4][5][6] However, it is a good research practice to consider the possibility of off-target effects, as comprehensive profiling of all potential off-targets may not be complete.[5] Even highly selective chemical probes can exhibit off-target effects, which may be context-dependent.[5]
Q3: I'm observing a phenotype that doesn't seem related to TRPC1/4/5 channel activity. Could this be an off-target effect?
While this compound is highly selective, an unexpected phenotype could potentially be due to an off-target effect. It is also possible that TRPC1/4/5 channels have functions in your experimental system that have not yet been described. To distinguish between these possibilities, a series of validation experiments are recommended, such as performing a dose-response curve and using a structurally unrelated TRPC1/4/5 inhibitor to see if the phenotype is recapitulated.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that engages the intended targets.[7] Given its high potency, starting with a concentration in the low nanomolar range and performing a dose-response experiment is recommended. The optimal concentration will depend on the cell type, the expression level of the target channels, and the specific experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect of this compound is observed. | 1. Low or no expression of TRPC1/4/5 channels in the experimental model. 2. The specific heteromeric composition of the channels in your system is less sensitive to this compound. 3. Degradation of the this compound compound. | 1. Verify the expression of TRPC1, TRPC4, and TRPC5 mRNA or protein in your cells. 2. Consult the literature for known channel compositions in your cell type. 3. Use a fresh stock of this compound and protect it from light and multiple freeze-thaw cycles. |
| The observed phenotype is not consistent with known TRPC1/4/5 functions. | 1. A previously unknown role of TRPC1/4/5 channels in your experimental system. 2. An off-target effect of this compound. | 1. Perform a rescue experiment: if possible, overexpress the target channel to see if the phenotype is reversed. 2. Use a structurally different TRPC1/4/5 inhibitor to see if the same phenotype is observed. 3. Conduct a literature search for potential off-targets of similar chemical scaffolds. |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions affecting channel expression. 2. Inconsistent preparation or storage of this compound. | 1. Standardize cell culture protocols, including passage number and seeding density. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels
| Target Channel | Activation Method | IC₅₀ Value | Reference |
| TRPC4 | (-)-englerin A | 0.349 nM | [4] |
| TRPC5 | (-)-englerin A | 1.3 nM | [4] |
| TRPC4-TRPC1 (concatemer) | (-)-englerin A | 0.033 nM | [4][6] |
| TRPC5-TRPC1 (concatemer) | Sphingosine 1-phosphate | 0.2 nM | [4] |
| TRPC4-TRPC1 | Sphingosine 1-phosphate | 0.011 nM | [4] |
| Native TRPC4 (mouse ileal myocytes) | GTPγS | 3.1 pM | [8][9] |
| Native TRPC4 (mouse ileal myocytes) | Carbachol-induced Ca²⁺ rise | 2.7 pM | [8][9] |
Table 2: Selectivity Profile of this compound
At a concentration of 100 nM, this compound showed no significant effect on the following channels:
| Channel Family | No Effect Observed | Reference |
| TRPC | TRPC3, TRPC6 | [4][5][6] |
| TRPV | TRPV1, TRPV4 | [4][5][6] |
| TRPA | TRPA1 | [4][5][6] |
| TRPM | TRPM2, TRPM8 | [4][5][6] |
| Orai | Store-operated Ca²⁺ entry mediated by Orai1 | [3][4][5][6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
Objective: To determine the lowest effective concentration of this compound that inhibits TRPC1/4/5 channel activity in your experimental system.
Methodology:
-
Cell Preparation: Plate your cells of interest at a suitable density in a multi-well plate.
-
Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Channel Activation: Stimulate the cells with a known activator of TRPC1/4/5 channels (e.g., (-)-englerin A or a relevant physiological agonist).
-
This compound Treatment: Add the different concentrations of this compound to the cells.
-
Activity Measurement: Measure the channel activity using a suitable assay, such as intracellular calcium imaging (e.g., with Fura-2) or patch-clamp electrophysiology.
-
Data Analysis: Plot the channel inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Confirming On-Target Effects with a Structurally Unrelated Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of TRPC1/4/5 channels and not an off-target effect of the this compound chemical scaffold.
Methodology:
-
Select an Alternative Inhibitor: Choose a TRPC1/4/5 inhibitor with a different chemical structure from this compound (e.g., ML204).
-
Dose-Response for Alternative Inhibitor: Determine the effective concentration range for the alternative inhibitor in your system.
-
Phenotypic Assay: Treat your cells with the optimal concentration of this compound and the optimal concentration of the alternative inhibitor.
-
Compare Phenotypes: If the observed phenotype is the same with both inhibitors, it is more likely to be an on-target effect.
Visualizations
Caption: this compound signaling pathway.
Caption: On-target effect validation workflow.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming resistance to Pico145 in long-term studies
Pico145 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of TRPC1/4/5 channels. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during long-term studies, with a specific focus on troubleshooting and overcoming potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that potently and selectively blocks the activity of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5.[1][2][3][4] It binds to a conserved lipid binding site on these channels, thereby preventing their activation and the subsequent influx of cations, including Ca2+.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this?
A2: A decrease in drug efficacy over long-term studies can arise from several factors. These can be broadly categorized as:
-
Acquired Resistance: The cancer cells may have developed biological mechanisms to overcome the inhibitory effect of this compound.[5][6]
-
Experimental Variability: Inconsistencies in experimental conditions can lead to apparent changes in drug sensitivity.[7][8]
-
Compound Stability: Degradation of the this compound compound over time.
This guide will primarily focus on troubleshooting acquired resistance.
Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on studies with other targeted inhibitors, common mechanisms include:
-
Target Alteration: Mutations in the TRPC1, TRPC4, or TRPC5 genes that prevent this compound from binding effectively.[9][10]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of TRPC1/4/5 channels, thereby restoring downstream cellular processes.[6][10]
-
Increased Drug Efflux: Overexpression of membrane transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[11]
-
Changes in Target Expression: Alterations in the expression levels of TRPC1, TRPC4, or TRPC5 proteins.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a step-by-step approach to investigate and potentially overcome acquired resistance to this compound in your long-term experiments.
Problem: Reduced this compound Efficacy in Long-Term Cell Cultures
Initial Verification Steps:
-
Confirm Cell Line Identity and Health:
-
Perform STR profiling to authenticate your cell line.
-
Regularly test for mycoplasma contamination.[12]
-
-
Verify Compound Integrity:
-
Use a fresh stock of this compound to rule out degradation.
-
Confirm the correct storage conditions are being maintained.
-
-
Standardize Experimental Conditions:
If the reduced efficacy persists after these initial checks, it is likely due to acquired resistance. The following sections outline strategies to investigate the potential mechanisms of resistance.
Investigation of Resistance Mechanisms
1. Has the IC50 of this compound Shifted?
-
Rationale: An increase in the half-maximal inhibitory concentration (IC50) is a quantitative indicator of resistance.
-
Experiment: Perform a dose-response assay with this compound on both your parental (sensitive) and the suspected resistant cell lines.
-
Data Presentation:
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | e.g., 1.5 nM | 1 |
| Resistant Line | e.g., 50 nM | 33.3 |
-
Interpretation: A significant increase in the IC50 value confirms the development of resistance.
2. Is There a Mutation in the this compound Target?
-
Rationale: A mutation in the binding site of this compound on TRPC1, TRPC4, or TRPC5 could prevent the drug from inhibiting the channel.[9][10]
-
Experiment:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of TRPC1, TRPC4, and TRPC5 genes.
-
-
Expected Outcome: Identification of novel mutations in the resistant cell line.
3. Have Alternative Signaling Pathways Been Activated?
-
Rationale: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream pathways to maintain proliferation and survival.[6][10]
-
Experiment: Use Western blot analysis to compare the expression and phosphorylation status of key proteins in signaling pathways that might act as bypass mechanisms. Potential pathways to investigate include:
-
Other TRP channels not targeted by this compound.
-
Store-operated calcium entry (SOCE) pathways.
-
Receptor tyrosine kinase (RTK) signaling pathways (e.g., EGFR, MET).
-
-
Data Presentation:
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-EGFR | 1.0 | 3.5 |
| Total EGFR | 1.1 | 1.2 |
| p-Akt | 1.0 | 4.2 |
| Total Akt | 0.9 | 1.0 |
| TRPM7 | 1.0 | 2.8 |
-
Interpretation: Increased phosphorylation or expression of proteins in a specific pathway in the resistant line suggests its activation as a bypass mechanism.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations.[13][14][15][16]
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A common strategy is to double the concentration at each step.
-
Maintenance: Maintain the resistant cell line in a medium containing a high concentration of this compound (e.g., 10x the parental IC50) to ensure the stability of the resistant phenotype.
-
Validation: Periodically determine the IC50 of the resistant cell line to confirm the level of resistance.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing protein expression and phosphorylation to identify bypass signaling pathways.[17][18][19][20][21]
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, TRPM7, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Protocol 3: Calcium Imaging to Assess TRP Channel Activity
This protocol describes how to measure intracellular calcium levels to assess the functional activity of TRP channels in response to this compound.[22][23][24][25][26]
-
Cell Seeding: Seed parental and resistant cells onto glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images before stimulation.
-
Stimulation and Inhibition:
-
Add a known TRPC4/5 channel activator (e.g., (-)-Englerin A).
-
Subsequently, add this compound at various concentrations to observe its inhibitory effect.
-
-
Image Acquisition: Continuously record fluorescence images using a fluorescence microscope equipped with a calcium imaging system.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to determine the intracellular calcium concentration. Compare the inhibitory effect of this compound between parental and resistant cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Hypothetical bypass pathway in this compound resistance.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ca2+ Imaging as a Tool to Assess TRP Channel Function in Murine Distal Nephrons | Springer Nature Experiments [experiments.springernature.com]
- 24. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]
- 25. Regulation of TRP Channels by Osmomechanical Stress - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Interpreting Unexpected Results with Pico145 Treatment: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pico145 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound is in the picomolar range and varies depending on the specific TRPC channel subunit composition.[2][3]
| Target Channel | Reported IC50 Value | Assay Conditions |
| TRPC4 (homomer) | 0.349 nM | (-)-englerin A-activated, cell-based assay[1] |
| TRPC5 (homomer) | 1.3 nM | (-)-englerin A-activated, cell-based assay[1] |
| TRPC4-TRPC1 (heteromer) | 0.033 nM - 0.06 nM | (-)-englerin A-activated, cell-based assay[1][5] |
| TRPC5-TRPC1 (heteromer) | 0.199 nM - 0.2 nM | (-)-englerin A-activated, cell-based assay[1][5] |
| Endogenous TRPC1:C4 | 49 pM | A498 renal carcinoma cells[6] |
| mICAT (TRPC4-mediated) | 3.1 pM | GTPγS-evoked, mouse ileal myocytes[7] |
| Ca2+ rise (TRPC4-mediated) | 2.7 pM | Carbachol-induced, mouse ileal myocytes[7] |
Q3: How selective is this compound?
This compound demonstrates high selectivity for TRPC1/4/5 channels. At concentrations up to 100 nM, it has been shown to have no significant effect on other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, as well as store-operated Ca2+ entry mediated by Orai1.[1][3][5][6]
Troubleshooting Guide
Issue 1: Observed IC50 is higher than expected.
-
Recommendation: Carefully control and report the concentration of the agonist used in your experiments. Consider performing a dose-response curve of this compound at a fixed, and ideally low, concentration of the agonist.
Possible Cause 2: Channel Subunit Composition. this compound exhibits different potencies against homomeric and heteromeric TRPC1/4/5 channels.[2][3] Your experimental system may express a different ratio of these channel subtypes than the systems used for the initial characterization of this compound. TRPC1 does not readily form functional homomeric channels but often co-assembles with TRPC4 and TRPC5 to form heteromers with distinct properties.[2]
-
Recommendation: Characterize the expression of TRPC1, TRPC4, and TRPC5 in your experimental model using techniques like qPCR or Western blotting. This will help in understanding the potential channel compositions present.
Possible Cause 3: Experimental Assay Conditions. Differences in assay buffers, temperature, or cell types can contribute to variations in observed potency.
-
Recommendation: Refer to the detailed experimental protocols provided below and ensure your conditions are as consistent as possible.
Issue 2: Inconsistent results between different experimental setups (e.g., patch-clamp vs. calcium imaging).
Possible Cause: Different modes of channel activation. this compound's inhibitory effect can vary depending on how the TRPC1/4/5 channels are activated. For instance, its potency against (-)-englerin A-activated currents might differ from its potency against currents activated by other agonists like Sphingosine-1-Phosphate (S1P) or carbachol.[6][7]
-
Recommendation: Be consistent with the method of channel activation across your experiments. If you must use different activators, characterize the potency of this compound for each activation method independently.
Issue 3: Lack of inhibitory effect at expected concentrations.
Possible Cause 1: Incorrect this compound Preparation. this compound may have degraded or been improperly dissolved.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] For in vivo or cellular assays requiring aqueous solutions, follow established protocols for preparing the final working solution, which may involve co-solvents like PEG300 and Tween-80 to ensure solubility.[1]
Possible Cause 2: Absence of Target Channels. The experimental system may not express functional TRPC1/4/5 channels.
-
Recommendation: Confirm the expression and function of TRPC1/4/5 channels in your cell model using a potent agonist like (-)-englerin A before conducting inhibition studies with this compound.[8]
Experimental Protocols
Calcium Imaging Assay for this compound Activity
This protocol is adapted from methods used to characterize this compound.[1]
-
Cell Preparation: Seed cells expressing TRPC1/4/5 channels (e.g., HEK293 cells) in 96-well plates.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) in a standard bath solution (SBS) for 1 hour at 37°C. The SBS can be composed of (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES, with the pH adjusted to 7.4.
-
Washing: Wash the cells twice with SBS.
-
This compound Incubation: Add the desired concentrations of this compound to the cells and incubate for 30 minutes.
-
Channel Activation: Add a TRPC1/4/5 channel agonist (e.g., (-)-englerin A or S1P) to stimulate calcium entry.
-
Data Acquisition: Measure the fluorescence of the calcium indicator using a plate reader at the appropriate excitation and emission wavelengths (e.g., 340/380 nm excitation for Fura-2).
Visualizations
Caption: Mechanism of this compound inhibition of TRPC4/5 channels.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Addressing Experimental Variability with Pico145: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability when conducting experiments with Pico145, a potent and selective inhibitor of TRPC1/4/5 channels. By understanding and controlling for these variables, researchers can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5.[1][2] It is a powerful research tool for studying the physiological and pathological roles of these channels, which are implicated in a variety of cellular processes and diseases, including epilepsy, anxiety, pain, and cardiovascular disorders.[1][3] Its high potency, with IC50 values in the picomolar to low nanomolar range, and selectivity make it a valuable probe for in vitro and in vivo studies.[2][4]
Q2: What are the most common sources of variability in experiments using this compound?
Variability in experiments involving small molecules like this compound can arise from several factors:
-
Compound Handling and Storage: Inconsistent stock solution preparation, repeated freeze-thaw cycles, and improper storage can lead to degradation or altered potency of this compound.[5]
-
Cell Culture Conditions: Variations in cell passage number, cell density, growth phase, and the presence of contaminants like mycoplasma can significantly impact cellular responses to this compound.[6][7]
-
Assay Protocol Execution: Inconsistent pipetting, timing of incubations, and reagent concentrations are major contributors to both intra-assay (within a plate) and inter-assay (between experiments) variability.[6][8]
-
Biological System Complexity: The specific expression levels of TRPC1, TRPC4, and TRPC5 in your cell model, as well as the presence of interacting proteins, can influence the observed effect of this compound.[1]
-
Data Analysis: The methods used for data normalization and curve fitting can impact the calculated IC50 values.
Q3: How can I minimize variability in my this compound experiments?
To enhance the consistency of your results, it is crucial to standardize your experimental workflow.[9] This includes:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental steps, from cell culture to data analysis.[6]
-
Consistent Cell Culture: Use cells within a narrow passage number range, maintain consistent seeding densities, and regularly test for mycoplasma contamination.[7]
-
Proper Compound Management: Prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles and store them according to the manufacturer's recommendations.[5]
-
Automated Liquid Handling: Where possible, utilize automated liquid handlers for precise and consistent dispensing of reagents and compounds.[8]
-
Quality Control: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Problem: You are observing significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser. | Consistent cell numbers across wells, leading to more reproducible assay results. |
| Variability in this compound Stock Solution | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent compound activity across experiments. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Reduced variability between replicate wells. |
| Cell Health and Passage Number | Use cells from a consistent and narrow range of passage numbers. Always monitor cell viability before each experiment. | Cells with consistent physiology will respond more uniformly to the compound. |
Issue 2: Low or No Inhibitory Effect of this compound
Problem: You are not observing the expected inhibitory effect of this compound on TRPC1/4/5 channel activity, even at higher concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions from the powdered compound. Store aliquots of the stock solution at -80°C to prevent degradation. | Restoration of the expected biological activity. |
| Low Expression of Target Channels | Verify the expression of TRPC1, TRPC4, and/or TRPC5 in your cell model using techniques like qPCR or Western blotting. | Confirmation of target presence is necessary for observing an effect. |
| Assay Signal Interference | Check if the assay components (e.g., fluorescent dyes) are compatible with this compound. Run a control with compound and assay reagents without cells. | Identification and elimination of any artefactual signal. |
| Incorrect Agonist Concentration | The potency of this compound can be influenced by the concentration of the agonist used to activate the TRPC channels.[2] Optimize the agonist concentration to be in the EC50-EC80 range. | An appropriate agonist concentration will provide a suitable window to observe inhibition. |
Experimental Protocols & Data
This compound Potency Across Different TRPC Subtypes
The inhibitory potency of this compound varies depending on the specific TRPC channel subunit composition. The following table summarizes reported IC50 values.
| TRPC Channel Subtype | Activation Method | IC50 (nM) |
| TRPC4 | (-)-Englerin A | 0.349 |
| TRPC5 | (-)-Englerin A | 1.3 |
| TRPC4-TRPC1 Concatemer | (-)-Englerin A | 0.03 |
| TRPC5-TRPC1 Concatemer | (-)-Englerin A | 0.2 |
| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | 0.011 |
Data compiled from MedChemExpress and other sources.[2]
Standard Protocol for Calcium Influx Assay
A common application for this compound is in studying calcium influx through TRPC channels.
-
Cell Culture: Plate cells expressing the target TRPC channels in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.[2]
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for a predetermined time.
-
Signal Measurement: Measure the baseline fluorescence using a plate reader.
-
Channel Activation: Add a TRPC channel agonist (e.g., (-)-Englerin A or S1P) to all wells except the negative control.
-
Post-Activation Measurement: Immediately begin measuring the fluorescence signal at regular intervals to capture the calcium influx kinetics.
-
Data Analysis: Normalize the data to the baseline and calculate the response over baseline. Plot the normalized response against the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
General Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting sources of experimental variability.
Simplified TRPC4/5 Signaling Pathway and Point of this compound Inhibition
Caption: this compound directly inhibits the TRPC4/5 channel, blocking downstream calcium influx.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. manchesterbiogel.com [manchesterbiogel.com]
- 9. bitesizebio.com [bitesizebio.com]
How to control for Pico145's potential cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Pico145 while controlling for its potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: Is this compound known to be cytotoxic?
A2: Currently, there is no direct evidence in the scientific literature to suggest that this compound is inherently cytotoxic to cells. In fact, studies have shown that this compound can inhibit the cytotoxic effects of (-)-Englerin A, a potent activator of TRPC4 and TRPC5 channels.[7][8] However, as with any small molecule inhibitor, it is crucial to use it at the appropriate concentrations to avoid potential off-target effects that could be misinterpreted as cytotoxicity.[9][10]
Q3: At what concentrations should I use this compound to minimize the risk of off-target effects or cytotoxicity?
Q4: What are the best practices for preparing and handling this compound in the lab?
A4: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[13] It is essential to keep the final concentration of the solvent in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.[12] Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments to differentiate between the effects of the compound and the solvent.[12][14]
Troubleshooting Guides
Issue 1: I am observing unexpected cell death in my this compound-treated cultures.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and narrow down to the lowest effective concentration.[11][12] |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO alone) to assess solvent-induced toxicity.[12] |
| Off-Target Effects | Use a structurally unrelated inhibitor of TRPC1/4/5 to see if the phenotype is replicated. This can help confirm that the observed effect is due to on-target inhibition.[9][11] Consider using a cell line that does not express TRPC1/4/5 channels as a negative control. |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules.[15] Test this compound on a different cell line to see if the effect is specific to your primary cell line. |
Issue 2: My experimental results are inconsistent when using this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting or Dilution | Verify the accuracy of your pipettes and ensure proper mixing during serial dilutions. |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence experimental outcomes.[15] |
| Assay Variability | Optimize your assay protocol to reduce variability. Ensure consistent incubation times and reagent additions.[15] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various TRPC channels. These values are crucial for designing experiments with appropriate concentrations to ensure on-target effects.
| Target Channel | Activator | Cell Type | IC50 Value | Reference |
| TRPC4 | (-)-Englerin A | HEK 293 Tet+ | 0.349 nM | [2] |
| TRPC5 | (-)-Englerin A | HEK 293 Tet+ | 1.3 nM | [2] |
| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | HEK 293 Tet+ | 0.033 nM (33 pM) | [4][16] |
| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | HEK 293 Tet+ | 0.199 nM (199 pM) | [4] |
| TRPC4-TRPC1 (endogenous) | Sphingosine 1-phosphate (S1P) | A498 cells | 0.011 nM (11 pM) | [2] |
| mICAT (TRPC4-mediated) | Carbachol | Mouse ileal myocytes | 3.1 pM | [17] |
| Ca2+ rise (TRPC4-mediated) | Carbachol | Mouse ileal myocytes | 2.7 pM | [17] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 pM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include a "no-treatment" control with fresh medium only.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
This protocol helps to distinguish between programmed cell death (apoptosis) and cell injury-induced death (necrosis), providing insight into the mechanism of any observed cell death.
-
Cell Treatment: Treat cells with the desired concentrations of this compound (including a positive control for cytotoxicity if available, and a vehicle control) for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Mechanism of this compound inhibition of the TRPC5 channel.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease | MDPI [mdpi.com]
- 8. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pico145 Delivery for In-Vivo Experiments
A Note on the Mechanism of Action of Pico145: Initial inquiries may have incorrectly identified this compound as a phosphoinositide 3-kinase (PI3K) delta inhibitor. Extensive research and preclinical data have firmly established that this compound is a highly potent and selective inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] This technical support center will, therefore, focus on the correct mechanism of action and provide guidance for its use as a TRPC1/4/5 inhibitor in in-vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as HC-608, is a small molecule inhibitor of the TRPC1/4/5 channels.[1] These channels are non-selective cation channels that are permeable to Ca2+ and are involved in a variety of physiological processes. This compound exerts its inhibitory effect by blocking the influx of cations through these channels.[1][3] It has demonstrated picomolar to low nanomolar potency against various TRPC1/4/5 channel subtypes.[1]
Q2: Is this compound suitable for in-vivo experiments?
A2: Yes, this compound is orally bioavailable and has been successfully used in in-vivo studies.[4][5][6] Its favorable pharmacokinetic properties make it a valuable tool for investigating the physiological and pathophysiological roles of TRPC1/4/5 channels in animal models.[4]
Q3: What are the potential therapeutic applications of this compound?
A3: Due to the involvement of TRPC1/4/5 channels in various disease processes, this compound and other inhibitors of these channels are being investigated for a range of therapeutic areas, including anxiety, depression, kidney disease, and cancer.[4][7]
Troubleshooting In-Vivo Delivery of this compound
Issue 1: Poor or variable drug exposure after oral administration.
-
Possible Cause: Improper formulation leading to precipitation or poor absorption.
-
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble compounds like this compound, a co-solvent system is often necessary. A commonly used formulation for in-vivo studies involves dissolving this compound in Dimethyl Sulfoxide (DMSO) and then further diluting with Polyethylene Glycol (PEG300), Tween-80, and saline.[1] It is crucial to prepare this fresh and ensure the solution is clear before administration.
-
Vehicle Tolerability: Conduct a pilot study with the vehicle alone to ensure the animal model tolerates the formulation without adverse effects.
-
Dose and Volume: Ensure the administration volume is appropriate for the size of the animal (typically not exceeding 10 ml/kg for mice) to prevent reflux and aspiration.[8]
-
Issue 2: Animal distress during or after oral gavage.
-
Possible Cause: Improper gavage technique or esophageal irritation.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is properly restrained with its head and neck in a straight line to facilitate the passage of the gavage needle.[8]
-
Correct Needle Size: Use a gavage needle with a smooth, ball-shaped tip that is appropriately sized for the animal to prevent injury.[8]
-
Gentle Insertion: Never force the gavage needle. Allow the animal to swallow the tube. If resistance is met, withdraw and re-attempt.[9]
-
Post-Administration Monitoring: Observe the animal for at least 15 minutes after dosing for any signs of respiratory distress (e.g., fluid from the nose or mouth), which could indicate accidental administration into the lungs.[8][10]
-
Issue 3: Unexpected or adverse phenotypes observed in the animal model.
-
Possible Cause: On-target effects of TRPC1/4/5 inhibition or potential off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose that achieves the desired biological outcome with the fewest side effects.
-
Literature Review: Review literature for known phenotypes associated with TRPC1/4/5 knockout or inhibition in the specific animal model and disease state being studied.[4][7]
-
Control Groups: Include appropriate control groups, including vehicle-only and untreated animals, to differentiate between compound-specific effects and other experimental variables.
-
Data Presentation
Table 1: In-Vitro Potency of this compound against TRPC Channels
| Channel Subtype | Activator | IC50 (nM) | Reference |
| TRPC4 | (-)-englerin A | 0.349 | [1] |
| TRPC5 | (-)-englerin A | 1.3 | [1] |
| TRPC4-TRPC1 | (-)-englerin A | 0.03 | [1] |
| TRPC5-TRPC1 | (-)-englerin A | 0.2 | [1] |
| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | 0.011 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL this compound formulation. Adjustments can be made based on the desired final concentration and dosing volume.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. This can be aided by gentle warming and vortexing.
-
To prepare a 1 mL working solution of 1 mg/mL, add 100 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Protocol 2: In-Vivo Efficacy Study of this compound in a Mouse Model
This protocol provides a general workflow for an in-vivo efficacy study. Specifics such as the animal model, disease induction, and endpoint analysis will need to be tailored to the research question.
Materials:
-
Appropriate mouse model for the disease under investigation
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
-
Oral gavage needles (size appropriate for mice)
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Disease Induction (if applicable): Induce the disease or condition of interest according to established protocols.
-
Dosing:
-
Weigh each animal daily to calculate the precise dosing volume.
-
Administer the this compound formulation or vehicle control via oral gavage at the predetermined dose and schedule.
-
Ensure proper gavage technique to minimize stress and risk of injury to the animals.[9]
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior, signs of distress).[8]
-
Perform any necessary in-life measurements relevant to the study (e.g., tumor measurements, behavioral tests).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tissues or blood for downstream analysis (e.g., histology, biomarker analysis, pharmacokinetic analysis).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pico145 and Other TRPC Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Pico145, a potent TRPC1/4/5 channel inhibitor, with other notable TRPC inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to TRPC Channels and Their Inhibition
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes by mediating Ca2+ and Na+ influx.[1][2] Their involvement in pathological conditions such as cardiac hypertrophy, renal disease, and neurological disorders has made them attractive therapeutic targets.[3][4] TRPC channels are typically activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3).[3][4] This signaling cascade is a critical focus for the development of targeted inhibitors.
Quantitative Efficacy Comparison of TRPC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent TRPC inhibitors against various TRPC channel subtypes. This data is compiled from multiple in vitro studies and provides a clear overview of the potency and selectivity of each compound.
| Inhibitor | Target TRPC Subtype(s) | IC50 (nM) | Other Affected Channels | Key References |
| This compound (HC-608) | TRPC1/4/5 | 0.033 - 1.3 | No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 | [5][6][7] |
| TRPC4 | 0.349 | [5][8] | ||
| TRPC5 | 1.3 | [5][8] | ||
| TRPC4-TRPC1 | 0.03 - 0.06 | [5][8] | ||
| TRPC5-TRPC1 | 0.2 | [5][8] | ||
| SAR7334 | TRPC6 | 7.9 - 9.5 | TRPC3 (282 nM), TRPC7 (226 nM) | [9][10][11][12] |
| BI-749327 | TRPC6 | 13 - 19 | TRPC3 (1100 nM), TRPC7 (550 nM) | [13][14][15][16] |
| GSK2833503A | TRPC3 / TRPC6 | 4 / 5 | >100-fold selectivity over other Ca2+-permeable channels | [17][18][19] |
| Pyr3 | TRPC3 | 700 | Weakly inhibits NFAT translocation at higher concentrations (IC50 = 2 µM for Pyr2) | [20][21][22][23][24] |
Signaling Pathways and Mechanisms of Action
The activation of TRPC channels is intricately linked to the PLC signaling pathway. The diagram below illustrates the canonical activation mechanism and the points of intervention for TRPC inhibitors.
This compound distinguishes itself by its high potency and selectivity for the TRPC1/4/5 subgroup of channels.[5][6] This selectivity is a significant advantage, as it minimizes off-target effects that can be observed with less selective inhibitors. For instance, some pyrazole (B372694) compounds like Pyr3 have been noted to also affect Ca2+ release-activated calcium (CRAC) channels.[19] In contrast, this compound shows no effect on a range of other TRP channels and store-operated Ca2+ entry.[5][7]
The other inhibitors listed primarily target the TRPC3/6 subgroup. SAR7334 and BI-749327 are potent TRPC6 inhibitors with varying degrees of selectivity against TRPC3 and TRPC7.[9][14] GSK2833503A is a dual inhibitor of TRPC3 and TRPC6, offering a different therapeutic strategy by targeting both channels, which may have redundant signaling roles in some pathologies.[17][19]
Experimental Protocols
The efficacy data presented in this guide are derived from well-established experimental methodologies. Below are outlines of the key experimental protocols used to characterize these TRPC inhibitors.
Calcium Influx Assays
This is a common method to assess the inhibitory effect of compounds on TRPC channel activity.
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following channel activation and inhibition.
-
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the specific TRPC channel subtype of interest.[15][20]
-
Dye Loading: Cells are incubated with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, which allows for ratiometric measurement of intracellular Ca2+.[5]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Channel Activation: TRPC channels are activated using a specific agonist. For TRPC1/4/5, (-)-englerin A is a potent activator.[5][6] For TRPC3/6, a diacylglycerol analog like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) or a GPCR agonist is used.
-
Data Acquisition: Changes in fluorescence are monitored using a fluorescence plate reader or microscope to determine the intracellular Ca2+ response.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the Ca2+ response against the concentration of the inhibitor.
-
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp is a gold-standard technique to directly measure the ion currents through TRPC channels.
-
Objective: To record the electrical currents flowing through TRPC channels in the plasma membrane and assess the effect of inhibitors.
-
General Protocol:
-
Cell Preparation: Single cells expressing the target TRPC channel are isolated.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.
-
Compound Application: The inhibitor is applied to the extracellular solution, and the change in the recorded current is measured to determine the extent of channel blockade. SAR7334, for example, was shown to block TRPC6 currents with an IC50 of 7.9 nM using this technique.[11][12]
-
Conclusion
This compound emerges as a highly potent and selective inhibitor of the TRPC1/4/5 channel subfamily, with picomolar efficacy in some instances.[6][7] Its specificity provides a significant advantage for targeted research and potential therapeutic applications where the TRPC1/4/5 axis is implicated. In comparison, other inhibitors such as SAR7334, BI-749327, and GSK2833503A offer potent tools for investigating the roles of TRPC3 and TRPC6 channels. The choice of inhibitor will ultimately depend on the specific TRPC subtype of interest and the experimental context. This guide provides the necessary comparative data and methodological insights to aid researchers in making an informed decision for their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pnas.org [pnas.org]
- 16. BI-749327 | CAS 2361241-23-6 | Cayman Chemical | Biomol.com [biomol.com]
- 17. medkoo.com [medkoo.com]
- 18. GSK 2833503A | TRPC Channels | Tocris Bioscience [tocris.com]
- 19. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Pyr3 | TRPC3 inhibitor | Probechem Biochemicals [probechem.com]
- 22. pnas.org [pnas.org]
- 23. adooq.com [adooq.com]
- 24. selleckchem.com [selleckchem.com]
Validating Pico145's selectivity against other TRP channels
A Comparative Guide for Researchers and Drug Development Professionals
Pico145 (also known as HC-608) has emerged as a remarkably potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] This guide provides a comprehensive comparison of this compound's selectivity against other TRP channels, supported by experimental data, to inform researchers and drug development professionals in their exploration of TRPC1/4/5 channel function and therapeutic potential.
Unparalleled Potency and Selectivity
This compound distinguishes itself from other TRP channel modulators through its picomolar potency and exceptional selectivity for TRPC1/4/5 channels.[2][3][4] Experimental data consistently demonstrates that this compound has no effect on a wide range of other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, even at concentrations significantly higher than its effective dose for TRPC1/4/5.[1][2][4][5]
The inhibitory potency of this compound varies depending on the specific subunit composition of the TRPC1/4/5 channel, with the highest potency observed against heteromeric channels.[6]
Comparative Selectivity Profile of this compound
| Target Channel | This compound IC50 (inhibition) | Other TRP Channels (No Effect) |
| TRPC4 | 0.349 nM[1] | TRPC3[1][2][4][5] |
| TRPC5 | 1.3 nM[1] | TRPC6[1][2][4][5] |
| TRPC4-TRPC1 | 0.033 nM (concatemer)[7], 0.06 nM (heteromer)[4] | TRPV1[1][2][4][5] |
| TRPC5-TRPC1 | 0.199 nM (concatemer)[7], 0.2 nM (heteromer)[4] | TRPV4[1][2][4][5] |
| Endogenous TRPC1:C4 (A498 cells) | 49 pM[6] | TRPA1[1][2][4][5] |
| Muscarinic Receptor Cation Current (mICAT) in mouse ileal myocytes | 3.1 pM[8] | TRPM2[1][2][4][5] |
| TRPM8[1][2][4][5] | ||
| Store-operated Ca2+ entry (Orai1)[2][4][5] |
Experimental Protocols
The selectivity of this compound has been rigorously validated through a series of well-defined experimental protocols, primarily utilizing intracellular calcium measurements and patch-clamp electrophysiology in cell lines overexpressing specific TRP channels.
Intracellular Calcium ([Ca2+]i) Assays
This method is employed to assess the ability of this compound to inhibit the influx of calcium through specific TRP channels upon activation by a known agonist.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the specific human TRP channel subunits (e.g., TRPC4, TRPC5, TRPC1) or concatemers (e.g., TRPC4-TRPC1).
2. Fluorescent Calcium Imaging:
-
Transfected cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Changes in intracellular calcium concentration are monitored using a fluorescence imaging system.
3. Compound Application and Channel Activation:
-
Cells are pre-incubated with varying concentrations of this compound.
-
TRPC1/4/5 channels are activated using a specific agonist, such as (-)-Englerin A or Sphingosine-1-Phosphate (S1P).[1][3]
-
The resulting increase in intracellular calcium is measured.
4. Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-evoked calcium response.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and its modulation by this compound.
1. Cell Preparation:
-
HEK293 cells expressing the target TRP channel are used for recordings.
2. Recording Configuration:
-
The whole-cell patch-clamp configuration is established to measure the currents flowing across the entire cell membrane.
3. Channel Activation and Compound Application:
-
TRP channels are activated by including an agonist in the patch pipette solution or by applying it to the extracellular bath.
-
This compound is applied to the extracellular solution at various concentrations.
4. Data Acquisition and Analysis:
-
The amplitude of the TRP channel-mediated currents is measured before and after the application of this compound.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental approach and the targeted signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's selectivity.
Caption: Simplified signaling pathway of TRPC1/4/5 channel activation and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pico145 versus ML204 for TRPC4/5 Inhibition
In the landscape of pharmacological tools for studying Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, two small molecules have emerged as prominent inhibitors: Pico145 and ML204. For researchers in neuroscience, cardiovascular biology, and renal physiology, where TRPC4/5 channels are critical players, selecting the appropriate inhibitor is paramount for robust and reproducible experimental outcomes. This guide provides an objective comparison of this compound and ML204, focusing on their potency, selectivity, and mechanism of action, supported by experimental data to aid in informed decision-making.
At a Glance: Key Quantitative Data
A direct comparison of the inhibitory potency of this compound and ML204 reveals a significant disparity in their effectiveness, particularly concerning different TRPC channel compositions. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in the literature.
| Inhibitor | Target Channel | Assay Type | Activator | IC50 Value | Reference |
| This compound | TRPC4 (homomer) | Calcium Imaging | (-)-englerin A | 349 pM | [1] |
| TRPC5 (homomer) | Calcium Imaging | (-)-englerin A | 1.3 nM | [1] | |
| TRPC4-TRPC1 (heteromer) | Calcium Imaging | (-)-englerin A | 33 pM | [1] | |
| TRPC5-TRPC1 (heteromer) | Calcium Imaging | (-)-englerin A | 199 pM | [1] | |
| Endogenous TRPC1/C4 | Calcium Imaging | (-)-englerin A | 49 pM | [1] | |
| TRPC4-TRPC1 (heteromer) | Whole-cell patch clamp | (-)-englerin A / S1P | Picomolar range | [1] | |
| ML204 | TRPC4β | Calcium Imaging | µ-opioid receptor stimulation | 0.96 µM | [2][3] |
| TRPC4β | Whole-cell patch clamp | µ-opioid receptor stimulation | 2.9 µM | [2] | |
| TRPC4β | Whole-cell patch clamp | GTPγS | 3.55 µM | [2] | |
| TRPC5 | Whole-cell patch clamp | µ-opioid receptor stimulation | ~65% inhibition at 10 µM | [2][4] | |
| TRPC6 | Calcium Imaging | Muscarinic receptor stimulation | 19-fold less potent than on TRPC4 | [2][3] |
Key Insights from the Data:
-
Potency: this compound is an exceptionally potent inhibitor, with IC50 values in the picomolar to low nanomolar range, making it orders of magnitude more potent than ML204, which exhibits IC50 values in the micromolar range.[1][2][5]
-
Heteromeric Channel Sensitivity: A crucial finding is the differential sensitivity of heteromeric TRPC1/4 and TRPC1/5 channels to these inhibitors. This compound demonstrates high potency against these heteromers, which are thought to be the predominant native forms.[1][5] In contrast, recent studies suggest that ML204 is a relatively poor inhibitor of TRPC1/C4 and TRPC1/C5 channels, a critical consideration for studies on endogenous channels.[1]
-
Selectivity: Both compounds exhibit good selectivity for TRPC4/5 over other TRP channels. This compound, at a concentration of 100 nM, showed no significant effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or Orai1-mediated store-operated Ca2+ entry.[1] Similarly, ML204 did not appreciably block TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated sodium, potassium, and calcium channels at concentrations up to 10-20 µM.[2][6]
Mechanism of Action: Distinct Modes of Inhibition
The available evidence suggests that this compound and ML204 inhibit TRPC4/5 channels through different mechanisms.
This compound is thought to act directly on the channel at a well-defined binding site.[1] Studies using excised outside-out membrane patches indicate that its inhibitory action is independent of cellular signaling mechanisms and intracellular Ca2+ concentrations, suggesting an extracellularly accessible binding site or one within the external leaflet of the plasma membrane.[1] The mild voltage-dependence of its block further suggests it does not act as a deep pore blocker.[1]
ML204 , on the other hand, is also proposed to directly interact with the TRPC4 channel.[2] Its ability to block TRPC4β currents activated by either G-protein coupled receptor (GPCR) stimulation or intracellular dialysis of GTPγS points towards a direct effect on the channel rather than interference with upstream signaling pathways.[2][6]
Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors are used, the following diagrams illustrate the canonical TRPC4/5 activation pathway and a typical experimental workflow for inhibitor testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Pharmacological Inhibition and Genetic Knockout in the MAPK Pathway
This guide provides an objective comparison between the effects of a pharmacological inhibitor, using the BRAF inhibitor Vemurafenib as a representative example, and genetic knockout of its target, the BRAF kinase. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to illustrate the similarities and differences between these two essential research methodologies in validating drug targets and characterizing signaling pathways.
Introduction
In drug discovery and molecular biology, it is crucial to validate that the effects of a small molecule inhibitor are indeed due to its interaction with the intended target. Two primary methods for this validation are pharmacological inhibition and genetic knockout. Pharmacological inhibition, exemplified here by Vemurafenib, offers a reversible and dose-dependent means to block protein function.[1][2] In contrast, genetic knockout, often achieved through CRISPR-Cas9 technology, provides an irreversible and complete ablation of the target protein.[3][4]
This guide focuses on the BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] Activating mutations in BRAF, such as the V600E mutation, are prevalent in melanoma and lead to constitutive pathway activation, driving cell proliferation and survival.[1][7] Vemurafenib is a potent inhibitor of the BRAF V600E mutant protein.[2] By comparing the cellular and molecular consequences of Vemurafenib treatment with those of BRAF genetic knockout, we can gain a comprehensive understanding of the on-target effects and potential off-target activities of the compound.
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes from treating BRAF V600E mutant melanoma cells with Vemurafenib versus performing a genetic knockout of the BRAF gene.
Table 1: Effect on MAPK Pathway Signaling
| Parameter | Vemurafenib Treatment (1 µM) | BRAF Genetic Knockout | Wild-Type Control |
| Phospho-ERK1/2 (p-ERK) Levels | Drastically Reduced (<10% of control) | Drastically Reduced (<5% of control) | 100% |
| Total ERK1/2 Levels | No significant change | No significant change | 100% |
| Phospho-MEK1/2 (p-MEK) Levels | No significant change or slight increase | No significant change or slight increase | 100% |
| Total MEK1/2 Levels | No significant change | No significant change | 100% |
Data are representative and compiled from established knowledge of the MAPK pathway and the effects of BRAF inhibition.
Table 2: Cellular Phenotype Assessment
| Parameter | Vemurafenib Treatment (1 µM, 72h) | BRAF Genetic Knockout (Stable Cell Line) | Wild-Type Control |
| Cell Viability (MTT Assay) | Significantly Decreased (~30% of control) | Significantly Decreased (~20% of control) | 100% |
| Cell Proliferation Rate | Markedly Reduced | Markedly Reduced | Normal |
| Apoptosis Rate (Annexin V Staining) | Increased | Increased | Baseline |
These values represent typical results observed in BRAF V600E mutant melanoma cell lines.
Visualizing Key Processes and Pathways
Diagram 1: The MAPK Signaling Pathway
Caption: Simplified MAPK signaling cascade in BRAF-mutant cells.
Diagram 2: Experimental Workflow for Comparison
Caption: Workflow for comparing pharmacological vs. genetic inhibition.
Diagram 3: Logic of Target Validation
Caption: Logical framework for cross-validating drug target effects.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of BRAF
This protocol outlines the generation of a stable BRAF knockout melanoma cell line.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Lentiviral vectors: one expressing Cas9 nuclease and another expressing a validated sgRNA targeting BRAF
-
Transfection reagent
-
Puromycin (B1679871) for selection
-
Culture media and supplements
Procedure:
-
Cell Line Preparation: Culture BRAF V600E mutant cells in appropriate media to ~70% confluency.[8]
-
Transduction: Transduce the cells with the Cas9 lentivirus. Select for stable Cas9 expression using an appropriate antibiotic.
-
sgRNA Delivery: Transduce the Cas9-expressing cells with the lentivirus carrying the BRAF-targeting sgRNA. A non-targeting sgRNA should be used as a control.
-
Selection: Select transduced cells using puromycin to generate a polyclonal population of knockout cells.
-
Validation:
-
Genomic: Extract genomic DNA and perform sequencing to confirm the presence of insertions/deletions (indels) in the BRAF gene.
-
Protein: Perform a Western blot to confirm the complete absence of BRAF protein expression.
-
Western Blot for MAPK Pathway Analysis
This protocol is for detecting changes in protein levels and phosphorylation status.[8][9]
Materials:
-
Cell lysates from control, Vemurafenib-treated, and BRAF knockout cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-BRAF, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[8][9]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Imaging: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[8] Quantify band intensities and normalize to the loading control.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with Vemurafenib or vehicle control for the desired time period (e.g., 72 hours). BRAF knockout and control cells will be plated in parallel.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Blue Light-Inducible CRISPR-Cas9 System for Inhibiting Progression of Melanoma Cells [frontiersin.org]
- 4. BRAF Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Pico145: A Comparative Analysis of a Potent TRPC1/4/5 Channel Inhibitor Across Different Cell Lines
For Immediate Release
This guide provides a comprehensive comparative analysis of Pico145, a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels. Designed for researchers, scientists, and drug development professionals, this document outlines the efficacy of this compound in various cell lines, compares its performance with other known TRPC1/4/5 inhibitors, and provides detailed experimental methodologies.
Introduction to this compound
This compound (also known as HC-608) has emerged as a powerful pharmacological tool for investigating the physiological and pathological roles of TRPC1/4/5 channels.[1][2] These channels are non-selective cation channels permeable to Ca²⁺ and are implicated in a range of cellular processes and diseases, including cardiovascular remodeling, anxiety, and cancer.[1] this compound distinguishes itself through its remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range, and its high selectivity for TRPC1/4/5 over other TRP channels and ion channels.[3][4] Its mechanism of action involves binding to a conserved lipid binding site on the TRPC5 channel, where it displaces a bound phospholipid.
Comparative Efficacy of this compound
The inhibitory potency of this compound has been evaluated in several cell lines, primarily using HEK293 cells engineered to express specific TRPC channel subunits. Its efficacy varies depending on the specific subunit composition of the TRPC channel, demonstrating a particular potency against heteromeric channels.
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels in Different Cell Lines
| Cell Line | Channel Subtype | Activation Method | Assay Type | This compound IC₅₀ | Reference |
| HEK293 | hTRPC4 | (-)-Englerin A | Ca²⁺ Influx | 0.349 nM | [3] |
| HEK293 | hTRPC5 | (-)-Englerin A | Ca²⁺ Influx | 1.3 nM | [3] |
| HEK293 | hTRPC4-TRPC1 | (-)-Englerin A | Ca²⁺ Influx | 0.033 nM | [5] |
| HEK293 | hTRPC5-TRPC1 | (-)-Englerin A | Ca²⁺ Influx | 0.199 nM | [5] |
| HEK293 | hTRPC4-TRPC1 | Sphingosine-1-Phosphate | Ca²⁺ Influx | 0.011 nM | [3] |
| HEK293 | hTRPC4 | Sphingosine-1-Phosphate | Patch Clamp | 0.012 nM | [3] |
| A498 (renal carcinoma) | Endogenous TRPC1:C4 | (-)-Englerin A | Ca²⁺ Influx | 49 pM | [4] |
| Hs578T (breast carcinoma) | EA-sensitive channels | Not specified | Cell Viability | 0.11 nM | [3] |
Comparison with Alternative TRPC1/4/5 Inhibitors
This compound exhibits significantly higher potency compared to other commonly used TRPC1/4/5 inhibitors, such as ML204 and AC1903. While HC-070 shows comparable potency, this compound often demonstrates superior efficacy, particularly against heteromeric channels.
Table 2: Comparative IC₅₀ Values of TRPC1/4/5 Inhibitors in HEK293 Cells
| Inhibitor | Target Channel(s) | Activation Method | Assay Type | IC₅₀ | Reference |
| This compound | hTRPC4 | (-)-Englerin A | Ca²⁺ Influx | 0.349 nM | [3] |
| This compound | hTRPC5 | (-)-Englerin A | Ca²⁺ Influx | 1.3 nM | [3] |
| This compound | hTRPC4-TRPC1 | (-)-Englerin A | Ca²⁺ Influx | 0.033 nM | [5] |
| HC-070 | hTRPC4 | Not Specified | Ca²⁺ Influx | 46.0 nM | |
| HC-070 | hTRPC5 | Not Specified | Ca²⁺ Influx | 9.3 nM | |
| ML204 | hTRPC4 | µ-opioid receptor stimulation | Ca²⁺ Influx | 0.96 µM | |
| ML204 | hTRPC4-TRPC1 | (-)-Englerin A | Ca²⁺ Influx | 58 µM | |
| AC1903 | hTRPC5 | Riluzole | Patch Clamp | 14.7 µM | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of TRPC1/4/5 channels and the general workflows for key experimental assays used to evaluate the efficacy of inhibitors like this compound.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of Pico145: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective TRPC1/4/5 channel inhibitor, Pico145, with the established gene-silencing technique of small interfering RNA (siRNA). The aim is to offer a comprehensive resource for validating the on-target effects of this compound and to compare its performance against alternative inhibitors.
Introduction to this compound and On-Target Validation
This compound (also known as HC-608) is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These ion channels are crucial mediators of calcium influx and are implicated in a variety of physiological and pathological processes, making them attractive therapeutic targets.[1][2] Validating that the observed effects of a compound like this compound are indeed due to its interaction with the intended target is a critical step in drug development. One of the most specific methods for target validation is the use of siRNA, which selectively degrades the mRNA of the target protein, thereby reducing its expression and recapitulating the effect of a highly specific inhibitor.
Performance Comparison: this compound vs. Alternative Inhibitors
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | TRPC4 | 0.349 nM[4][7] | Highly selective for TRPC1/4/5. No significant effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 at concentrations up to 1-2 µM.[3][7] |
| TRPC5 | 1.3 nM[4][7] | ||
| TRPC4-TRPC1 | 0.033 nM[4][5] | ||
| TRPC5-TRPC1 | 0.199 nM[4][5] | ||
| ML204 | TRPC4 | ~1 µM[6][7] | Shows selectivity against other TRP channels but is significantly less potent than this compound.[6][8] It is also a relatively poor inhibitor of heteromeric TRPC1:C4 and TRPC1:C5 channels.[3] |
| TRPC5 | ~65% inhibition at 10 µM[6] | ||
| TRPC4-TRPC1 | 58 µM[5][6] |
On-Target Effect Validation: this compound vs. siRNA Knockdown
A key method to validate the on-target action of this compound is to compare its phenotypic effects with those caused by the siRNA-mediated knockdown of its target channels. The concordance of these effects provides strong evidence that the pharmacological activity of this compound is mediated through the inhibition of TRPC1/4/5.
| Target | This compound-induced Effect | siRNA Knockdown-induced Effect |
| TRPC1 | Inhibition of store-operated calcium entry (SOCE)[5] | Attenuation of thapsigargin- or agonist-induced calcium influx.[9] Reduction in cell proliferation.[10] |
| TRPC4 | Inhibition of EGF-induced cell proliferation[3] | Suppression of EGF-induced mitogenic response.[11][12] Reduction in histamine-mediated Ca2+ response.[13] |
| TRPC5 | Potential modulation of neuronal excitability[1] | Increased total dendrite length and branching.[14] Inhibition of dendritic growth.[15] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the validation process, the following diagrams are provided.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TRPC1 protein forms only one type of native store-operated channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The TRPC1 Channel Forms a PI3K/CaM Complex and Regulates Pancreatic Ductal Adenocarcinoma Cell Proliferation in a Ca2+-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. TRPC4 Knockdown Suppresses Epidermal Growth Factor-induced Store-operated Channel Activation and Growth in Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPC channels contribute to endothelial dysfunction in pulmonary arterial hypertension | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. TRPC5 channel is the mediator of neurotrophin-3 in regulating dendritic growth via CaMKIIα in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pico145: A Comparative Analysis of a High-Potency TRPC1/4/5 Ion Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pico145 with other known ion channel blockers, focusing on its performance, target specificity, and the experimental data supporting these findings.
This compound has emerged as a important tool in the study of Transient Receptor Potential Canonical (TRPC) ion channels, specifically the TRPC1/4/5 subfamily.[1] These channels are implicated in a variety of physiological and pathophysiological processes, including epilepsy, anxiety, pain, and cardiovascular disease, making them attractive targets for drug discovery.[1] this compound, also known as HC-608, is a potent and selective small-molecule inhibitor of these channels, demonstrating picomolar efficacy.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect through a direct interaction with the TRPC5 channel.[4] Cryo-electron microscopy studies have revealed that this compound binds to the channel and displaces a lipid molecule, thereby preventing the channel from opening.[4] Its action is independent of cellular signaling mechanisms and it is thought to have a direct effect on the channel protein.[3]
Comparative Performance Data
The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other known TRPC channel modulators.
Table 1: Inhibitory Potency (IC50) of TRPC1/4/5 Channel Blockers
| Compound | Target Channel(s) | IC50 Value | Assay Conditions |
| This compound (HC-608) | TRPC4-TRPC1 | 33 pM | (-)-Englerin A-activated Ca2+ entry in HEK-293 cells |
| TRPC4 | 349 pM | (-)-Englerin A-activated Ca2+ entry in cells | |
| TRPC5-TRPC1 | 199 pM | (-)-Englerin A-activated Ca2+ entry in HEK-293 cells | |
| TRPC5 | 1.3 nM | (-)-Englerin A-activated Ca2+ entry in cells | |
| TRPC4-TRPC1 | 42 pM | Whole-cell patch clamp | |
| HC-070 | TRPC1/TRPC4 | 1.3 nM | M2R-activated currents in whole-cell patch clamp |
| TRPC1/TRPC5 | 1.4 nM (La3+-activated), 4.4 nM (M1R-activated) | Whole-cell patch clamp | |
| mTRPC4 | 1.8 nM | Carbachol-stimulated currents in whole-cell patch clamp | |
| mTRPC5 | 3.4 nM | Carbachol-stimulated currents in whole-cell patch clamp | |
| ML204 | TRPC4 | 0.96 µM | µ-opioid receptor-stimulated Ca2+ influx |
| TRPC4 | 2.6 µM | Electrophysiology | |
| TRPC5 | 9.2 µM | Fluorescent assay | |
| TRPC4-TRPC1 | 58 µM | Not specified | |
| M084 | TRPC4 | 3.7 - 10.3 µM | FMP assay with DAMGO stimulation |
| TRPC5 | 8.2 µM | FMP assay with DAMGO stimulation | |
| TRPC1/TRPC4 | 8.3 µM | CCh-evoked membrane depolarization | |
| AC1903 | TRPC5 | 4.0 - 13.6 µM | Riluzole-activated whole-cell current |
| TRPC4 | >100 µM | Carbachol-induced currents | |
| Gadolinium (Gd3+) | L-type Ca2+ channels | 1.4 µM | Inhibition of ICaL in ventricular myocytes |
| TRPV1 | 72 µM (activation) | Whole-cell currents in HEK293T cells |
Table 2: Activator Potency (EC50) of TRPC Channel Agonists
| Compound | Target Channel(s) | EC50 Value | Assay Conditions |
| (-)-Englerin A | TRPC4 | 11.2 nM | Ca2+ entry in HEK 293 cells |
| TRPC5 | 7.6 nM | Ca2+ entry in HEK 293 cells | |
| Riluzole | TRPC5 | 9.2 µM | Fluorometric calcium imaging |
| Sphingosine-1-phosphate (S1P) | S1P1 receptor | 13.8 nM | Not specified |
| S1P4 receptor | 56 nM | Tango™-format assay |
Table 3: Selectivity Profile of this compound
This compound demonstrates high selectivity for TRPC1/4/5 channels and does not show significant effects on a range of other ion channels at concentrations up to 100 nM.[3]
Unaffected Channels:
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the channel.
Objective: To determine the inhibitory effect of a compound on TRPC channel currents.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the target TRPC channel. Plate cells on glass coverslips at a low density.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Form a gigaohm seal with a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) every 5-10 seconds to elicit currents.
-
Record baseline currents.
-
Apply a channel activator (e.g., (-)-Englerin A) to the external solution to induce channel opening.
-
Once a stable activated current is achieved, co-apply the test inhibitor at various concentrations.
-
Record currents until a steady-state inhibition is observed.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the IC50 value for the inhibitor.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration as an indicator of channel activity.
Objective: To determine the IC50 of a compound for inhibiting agonist-induced calcium influx.
Methodology:
-
Cell Preparation: Seed HEK-293 cells stably expressing the target TRPC channel in 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Incubate cells with a calcium indicator dye such as Fluo-4 AM or Fura-2 AM (e.g., 2 µM Fura-2 AM) in a standard bath solution (SBS) for 1 hour at 37°C in the presence of a mild detergent like Pluronic F-127 (e.g., 0.01%) to aid dye loading.[2]
-
SBS composition (in mM): 135 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 8 glucose, and 10 Hepes (pH 7.4).[2]
-
-
Compound Application:
-
Wash the cells twice with SBS.
-
Pre-incubate the cells with the test inhibitor (e.g., this compound) or vehicle for a specified time (e.g., 30 minutes).[2]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add the TRPC channel agonist (e.g., (-)-Englerin A) to all wells and immediately begin recording the change in fluorescence intensity over time. For Fura-2, use excitation wavelengths of 340 and 380 nm.[2]
-
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve. Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Canonical activation pathway of TRPC4/5 channels and inhibition by this compound.
Caption: Experimental workflow for whole-cell patch-clamp analysis of TRPC inhibitors.
References
Assessing the Reproducibility of Pico145-Based Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of studies utilizing Pico145, a potent and selective inhibitor of TRPC1/4/5 channels. By comparing its performance with alternative molecules and presenting detailed experimental data and protocols, this document aims to be a valuable resource for researchers in the field of pharmacology and drug development.
Performance Comparison of TRPC1/4/5 Inhibitors
The reproducibility of a compound's effect is best assessed by comparing its reported potency and selectivity across multiple independent studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and two alternative TRPC1/4/5 inhibitors, HC-070 and ML204, as reported in various publications.
Table 1: Comparative Potency (IC50) of TRPC1/4/5 Inhibitors
| Compound | Target | Reported IC50 (nM) | Reference |
| This compound | hTRPC4 | 0.349 | [1] |
| hTRPC5 | 1.3 | [1] | |
| hTRPC4-TRPC1 | 0.033 | [2] | |
| hTRPC5-TRPC1 | 0.2 | [1] | |
| S1P-activated TRPC4-TRPC1 | 0.011 | [1] | |
| (-)-englerin A-activated TRPC4 | ~0.009 - 1.3 | [3][4] | |
| Carbachol-induced mICAT in mouse ileal myocytes | 0.0031 | [5] | |
| HC-070 | hTRPC5 | 9.3 | [6] |
| hTRPC4 | 46 | [6] | |
| hTRPC1/TRPC4 | 1.3 | [6] | |
| hTRPC1/TRPC5 | 1.4 - 4.4 | [6] | |
| Lanthanum-activated hTRPC5 (patch clamp) | 0.52 | [6] | |
| ML204 | mTRPC4β | 960 | [7] |
| hTRPC4-TRPC1 | 58,000 | [8] | |
| hTRPC6 | >10,000 | [7] |
Analysis of Reproducibility:
In comparison, HC-070 also demonstrates nanomolar potency, though generally less potent than this compound.[6] ML204, an earlier inhibitor, exhibits significantly lower potency, with IC50 values in the micromolar range, and shows poor activity against heteromeric channels.[7][8]
Table 2: Selectivity Profile of TRPC1/4/5 Inhibitors
| Compound | Off-Target | Activity | Reference |
| This compound | TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, Orai1 | No significant effect at 100 nM | [1][9] |
| HC-070 | TRPC3 | IC50 = 1.0 µM | [10] |
| Wide range of ion channels, receptors, kinases, and transporters | >400-fold selective for TRPC4/5 | [10][11] | |
| ML204 | TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, voltage-gated Na+, K+, Ca2+ channels | No appreciable block at 10-20 µM | [7] |
| TRPC6 | 19-fold selective for TRPC4 over TRPC6 | [7] |
Analysis of Selectivity:
This compound exhibits a highly selective profile, with no significant activity reported against a panel of other TRP channels and the store-operated Ca2+ entry channel Orai1 at concentrations several orders of magnitude higher than its IC50 for TRPC1/4/5.[1][9] This high selectivity is a crucial factor for reproducible in vitro and in vivo studies, as it minimizes the risk of off-target effects confounding the experimental results. HC-070 also demonstrates good selectivity, being over 400-fold more selective for TRPC4/5 over other tested targets.[10][11] ML204 shows selectivity against some other TRP channels but has a lower selectivity margin compared to this compound and HC-070.[7]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative protocols for key experiments used in the characterization of this compound and other TRPC1/4/5 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion channel currents in individual cells.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the TRPC channel of interest on glass coverslips.
-
Induce channel expression (e.g., with tetracycline) 24 hours before the experiment.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Pipette and Solutions:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Recording Procedure:
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the TRPC channel activator (e.g., (-)-englerin A or a GPCR agonist) to establish a baseline current.
-
Apply different concentrations of this compound or the alternative inhibitor to the bath and record the inhibition of the channel current.
4. Data Analysis:
-
Measure the peak inward and outward currents at specific voltages.
-
Normalize the current in the presence of the inhibitor to the baseline current.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
Fura-2 AM Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in a population of cells.
1. Cell Preparation:
-
Seed HEK293 cells expressing the TRPC channel of interest in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2 µM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the Fura-2 AM loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
3. Imaging Procedure:
-
Place the 96-well plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 dye alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add the TRPC channel activator to the wells to induce a Ca2+ influx.
-
After the Ca2+ signal stabilizes, add different concentrations of this compound or the alternative inhibitor.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in [Ca2+]i.
-
Normalize the response in the presence of the inhibitor to the maximal response induced by the activator.
-
Plot the concentration-response curve and calculate the IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of GPCR-Mediated TRPC4/5 Activation and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. brainvta.tech [brainvta.tech]
- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 11. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pico145 as a benchmark compound for TRPC1/4/5 inhibitor screening
Pico145: A Picomolar Benchmark for TRPC1/4/5 Inhibitor Screening
A new era in the study of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5 has been ushered in by the discovery of this compound, a highly potent and selective small-molecule inhibitor. This guide provides a comprehensive comparison of this compound with other available inhibitors, supported by experimental data and detailed protocols for researchers in pharmacology and drug discovery.
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, and their dysregulation has been implicated in various pathologies, including anxiety, pain, cardiac remodeling, and cancer.[1][2] The TRPC1, TRPC4, and TRPC5 subtypes often form heteromeric channels, complicating the development of specific pharmacological tools to dissect their individual functions.[1][2] The emergence of this compound, with its picomolar potency and remarkable selectivity, has established a new benchmark for the screening and development of inhibitors targeting the TRPC1/4/5 channel subfamily.[1][2]
This compound: Unprecedented Potency and Selectivity
This compound (also known as HC-608) is a xanthine (B1682287) derivative that demonstrates inhibitory activity against TRPC1/4/5 channels with potencies in the picomolar to low nanomolar range, orders of magnitude more potent than previously identified inhibitors.[1][3] Its inhibitory concentration (IC50) varies depending on the specific subunit composition of the channel and the agonist used for activation.[1][4] Notably, this compound exhibits the highest potency against heteromeric TRPC4-TRPC1 channels.[4][5]
A key feature of this compound is its exceptional selectivity. It shows no significant activity against other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, nor does it affect store-operated Ca2+ entry (SOCE) mediated by Orai1 channels.[3][4] This high degree of selectivity makes this compound an invaluable tool for precisely probing the function of TRPC1/4/5 channels in native systems.
Comparative Analysis of TRPC1/4/5 Inhibitors
While this compound stands out, several other compounds have been developed and utilized to study TRPC1/4/5 channels. The following tables provide a quantitative comparison of this compound with notable alternatives.
| Compound | Target(s) | IC50 (nM) | Activator | Cell Line | Reference(s) |
| This compound (HC-608) | TRPC4/TRPC5 | 0.349 | (-)-Englerin A | HEK 293 | [3] |
| TRPC5 | 1.3 | (-)-Englerin A | HEK 293 | [3] | |
| TRPC4-TRPC1 | 0.033 | (-)-Englerin A | HEK 293 | [5] | |
| TRPC5-TRPC1 | 0.199 | (-)-Englerin A | HEK 293 | [5] | |
| TRPC4-TRPC1 | 0.011 | Sphingosine 1-phosphate (S1P) | HEK 293 | [3] | |
| HC-070 | TRPC4 | 46.0 | La3+ | HEK 293 | [6] |
| TRPC5 | 9.3 | La3+ | HEK 293 | [6] | |
| TRPC4 | 0.3 - 2 | Carbachol | HEK 293 | [7] | |
| TRPC5 | 0.3 - 2 | Carbachol | HEK 293 | [7] | |
| ML204 | TRPC4 | ~1000 | GPCR stimulation | HEK 293 | [5][8] |
| TRPC5 | >10000 (65% inhibition at 10µM) | GPCR stimulation | HEK 293 | [5] | |
| TRPC4-TRPC1 | 58000 | (-)-Englerin A | HEK 293 | [5] | |
| Clemizole | TRPC5 | ~13600 | Riluzole | U-87 Glioblastoma | [9] |
| TRPC3 | 9100 | - | - | [9] | |
| TRPC6 | 11300 | - | - | [9] | |
| M084 | TRPC4/5 | - (better stability than ML204) | - | - | [9] |
| AC1903 | TRPC5 | 13600 | Riluzole | - | [9] |
| TRPC4 | >100000 | Riluzole | - | [9] |
Note: IC50 values can vary depending on experimental conditions. This table provides a summary for comparative purposes.
Signaling Pathways and Experimental Workflows
To effectively screen for and characterize TRPC1/4/5 inhibitors, it is crucial to understand the underlying signaling pathways and the experimental procedures involved.
TRPC1/4/5 Signaling Pathway
TRPC1/4/5 channels can be activated by various stimuli, most notably through the activation of G-protein coupled receptors (GPCRs) coupled to the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC1/4/5 activation is still under investigation, it is believed to be a complex process involving multiple factors.
Caption: Simplified signaling pathway for TRPC1/4/5 channel activation.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing TRPC1/4/5 inhibitors involves a primary high-throughput screen followed by more detailed secondary and electrophysiological assays.
Caption: A general workflow for TRPC1/4/5 inhibitor screening.
This compound as a Benchmark Compound
This compound's well-characterized potency and selectivity make it an ideal benchmark for evaluating new potential inhibitors.
Caption: Logical relationship of this compound as a benchmark compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable screening results.
Fluorescence-Based Intracellular Ca2+ Assay
This high-throughput assay is suitable for primary screening of large compound libraries.
Materials:
-
HEK293 cells stably expressing the TRPC1/4/5 channel of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]
-
Pluronic F-127.[3]
-
Standard Bath Solution (SBS) or Hanks' Balanced Salt Solution (HBSS).[3][11]
-
TRPC1/4/5 activator (e.g., (-)-Englerin A, Sphingosine 1-phosphate).[3]
-
Test compounds and this compound (as a positive control).
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the experiment.[3]
-
Dye Loading:
-
Compound Incubation:
-
Wash the cells twice with SBS to remove excess dye.
-
Add SBS containing various concentrations of the test compounds or this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Ca2+ Influx:
-
Place the microplate in a fluorescence plate reader.
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Add the TRPC1/4/5 activator to all wells simultaneously using an automated injector.
-
Record the change in fluorescence intensity over time.[11]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measure of ion channel activity and is used for secondary screening and characterization of hit compounds.
Materials:
-
Cells expressing the TRPC1/4/5 channel of interest plated on glass coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, 10 HEPES).[12]
-
Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA).
-
TRPC1/4/5 activator and test compounds.
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit baseline currents.[13]
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the TRPC1/4/5 activator to induce a stable current.
-
Once a stable current is achieved, co-perfuse with the activator and different concentrations of the test compound.
-
Record the inhibition of the current.[11]
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage before and after the application of the inhibitor.
-
Calculate the percentage of inhibition and plot it against the compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a significant advancement in the pharmacology of TRPC1/4/5 channels. Its remarkable potency and selectivity have established it as an indispensable tool and a benchmark for the discovery and development of new inhibitors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively screen for and characterize novel modulators of TRPC1/4/5 channels, paving the way for a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease [mdpi.com]
- 10. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Pico145's Potency Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pico145's potency and performance against other alternatives, supported by experimental data. This compound has emerged as a highly potent and selective inhibitor of Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels, which are implicated in a variety of physiological and pathological processes.
This guide summarizes the available quantitative data on this compound and its close analog, HC-070, to facilitate an understanding of its cross-species potency. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future studies.
Unveiling the Potency of this compound: A Cross-Species Perspective
This compound is a powerful tool for investigating the roles of TRPC1/4/5 channels.[1] While comprehensive head-to-head comparisons of this compound's potency across multiple species are still emerging in the literature, the available data from studies on human and mouse channels, along with data from its close and structurally similar analog HC-070, strongly suggest a conserved high potency across mammalian species.
Quantitative Comparison of this compound and HC-070 Potency
The following tables summarize the inhibitory concentrations (IC50) of this compound and HC-070 against various TRPC channel subtypes from different species. This data, gathered from multiple studies, highlights the sub-nanomolar to picomolar potency of these compounds.
Table 1: Potency of this compound against Human TRPC Channels
| Target | Cell Line | Assay Method | Activator | IC50 (nM) |
| hTRPC4 | HEK293 | Calcium Influx | (-)-Englerin A | 0.349[2][3] |
| hTRPC5 | HEK293 | Calcium Influx | (-)-Englerin A | 1.3[2][3] |
| hTRPC4-TRPC1 | HEK293 | Calcium Influx | (-)-Englerin A | 0.033[3] |
| hTRPC5-TRPC1 | HEK293 | Calcium Influx | (-)-Englerin A | 0.199[3] |
| Endogenous hTRPC1:C4 | A498 | Calcium Influx | (-)-Englerin A | 0.049[4] |
| hTRPC4-TRPC1 | HEK293 | Whole-cell Patch Clamp | (-)-Englerin A / S1P | Picomolar range[4] |
Table 2: Potency of this compound against Mouse TRPC Channels
| Target | Tissue/Cell Type | Assay Method | Activator | IC50 (pM) |
| mTRPC4 (native) | Ileal Myocytes | Whole-cell Patch Clamp (mICAT) | GTPγS | 3.1[5][6] |
| mTRPC4 (native) | Ileal Myocytes | Calcium Imaging | Carbachol | 2.7[5][6] |
Table 3: Cross-Species Potency of HC-070 (a close analog of this compound)
| Target | Species | Assay Method | Activator | IC50 (nM) |
| TRPC5 | Human | Whole-cell Patch Clamp | Lanthanum | 0.52[7] |
| TRPC5 | Mouse | Whole-cell Patch Clamp | Lanthanum | 0.55[7] |
| TRPC5 | Rat | Whole-cell Patch Clamp | Lanthanum | 0.32[7] |
| TRPC4 | Human | Calcium Influx | Not Specified | 46[7][8] |
| TRPC5 | Human | Calcium Influx | Not Specified | 9.3[7][8] |
| TRPC1/4 | Human | Whole-cell Patch Clamp | Muscarinic Receptor Activation | 1.3[7] |
| TRPC1/5 | Human | Whole-cell Patch Clamp | Lanthanum / Muscarinic Receptor Activation | 1.4 - 4.4[7] |
Studies have confirmed that both this compound and HC-070 are potent inhibitors of human, mouse, and rat TRPC1/4/5 channels. Furthermore, these compounds exhibit high selectivity, being over 400-fold more selective for TRPC1/4/5 channels compared to a wide range of other ion channels, receptors, enzymes, and transporters.[8]
Comparative Analysis with Other TRPC1/4/5 Modulators
Several other compounds have been identified as modulators of TRPC1/4/5 channels, offering alternative tools for research. However, many of these alternatives exhibit lower potency or selectivity compared to this compound.
Table 4: Potency of Alternative TRPC1/4/5 Modulators
| Compound | Target | Action | IC50/EC50 | Selectivity Notes |
| ML204 | TRPC4/5 | Inhibitor | ~1 µM | Highly selective over other TRP channels.[9] |
| AM-237 | TRPC5 | Activator | EC50: 15-20 nM | Activates homomeric TRPC5 but inhibits TRPC4 and heteromeric TRPC1/4/5 channels.[10][11][12] |
| Clemizole | TRPC5 | Inhibitor | IC50: 1.1 µM (mouse) | Also inhibits TRPC3/6/7.[4] |
| AM12 | TRPC5 | Inhibitor | IC50: 0.28 µM | Weak inhibitor of TRPC1:C5 channels.[4] |
Signaling Pathway and Experimental Workflow
To facilitate the use of this compound in research, the following diagrams illustrate the general signaling pathway of TRPC1/4/5 channels and a typical experimental workflow for assessing the potency of inhibitors.
Figure 1: Simplified TRPC4/5 signaling pathway.
References
- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 9. invivochem.net [invivochem.net]
- 10. Potent, selective, and subunit-dependent activation of TRPC5 channels by a xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AM237 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. AM237 | TRPC5 activator | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pico145
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management and disposal of potent, novel compounds like Pico145 is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal of this compound, a potent and selective small-molecule inhibitor of TRPC1/4/5 channels.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, the following step-by-step guidance is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6][7][8]
This compound Chemical and Physical Properties
A clear understanding of the known properties of this compound is the first step in a thorough risk assessment for its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₃H₂₀ClF₃N₄O₅ |
| Molecular Weight | 524.88 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for 1 year or -80°C for 2 years in a tightly sealed container.[1] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][9]
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[5]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, and place it in a sealed, labeled container for hazardous waste disposal.[10]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and any materials contaminated with it is crucial for environmental protection and regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired solid this compound in its original, clearly labeled container.
-
Collect all disposables that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container.
-
Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Never dispose of solutions containing this compound down the drain.[7]
-
-
Contaminated Labware:
-
Glassware and other reusable lab equipment that have been in contact with this compound should be decontaminated. A common procedure is to triple-rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough washing with soap and water.
-
The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.[8]
-
2. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).
-
Store waste containers in a designated, secure area away from incompatible materials, heat, and sources of ignition, pending collection.[5]
3. Final Disposal:
-
The final disposal of all this compound waste must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Adhere strictly to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5][8]
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of solid this compound or a solution containing it, the following protocol should be followed:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: If it is a liquid, use an absorbent material like a spill pad or vermiculite (B1170534) to contain the spill. For a solid, gently cover it with a damp paper towel to avoid raising dust.
-
Clean the Area: Carefully wipe up the spill with absorbent material, moving from the outside of the spill inward.
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be placed in a sealed bag and disposed of as hazardous solid waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pico-145 | inhibitor of TRPC1/4/5 | CAS# 1628287-16-0 | this compound; HC608; HC-608 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gpcsilicones.com [gpcsilicones.com]
- 10. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
